molecular formula C7H10N2O B2704486 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine CAS No. 95924-27-9

3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

Cat. No.: B2704486
CAS No.: 95924-27-9
M. Wt: 138.17
InChI Key: GFSGKPYPGLEOOI-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (CAS 95924-27-9) is a high-value chemical building block for research and development. This specialized compound, with a molecular formula of C 7 H 10 N 2 O and a molecular weight of 138.17 g/mol , features a unique structure combining an isoxazole ring with a 1-methylcyclopropyl substituent. Its molecular framework is characterized by a SMILES notation of CC1(CC1)C2=NOC(=C2)N and a Topological Polar Surface Area of 52 Ų , which can influence its physicochemical properties and bioavailability. As a versatile scaffold, this amine is of significant interest in medicinal chemistry and agrochemical research for the synthesis of novel molecules. Its structural motifs are commonly explored in the design of active compounds, including pesticides . Researchers utilize this solid compound to develop and study new chemical entities, leveraging its amine functional group for further derivatization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylcyclopropyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-7(2-3-7)5-4-6(8)10-9-5/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSGKPYPGLEOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Lipophilic Landscape: A Technical Guide to LogP Determination of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the intricate world of drug discovery and development, a molecule's ability to traverse the lipid bilayers of cell membranes is a critical determinant of its ultimate therapeutic success. This property, known as lipophilicity, governs a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] A quantitative measure of lipophilicity is the partition coefficient (LogP), which describes the equilibrium distribution of a compound between an immiscible organic and aqueous phase. This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for determining the LogP of a novel isoxazole derivative, 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine, a scaffold of increasing interest in medicinal chemistry.[3][4]

The Imperative of Lipophilicity in Modern Drug Design

The journey of a drug from administration to its target site is a complex odyssey through varied physiological environments. Lipophilicity acts as a crucial passport, enabling passage across the lipid-rich barriers of the gastrointestinal tract, cell membranes, and the formidable blood-brain barrier.[5][6] However, the "just-right" principle, often referred to as the "Goldilocks zone," is paramount. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, while insufficient lipophilicity may render a compound incapable of reaching its intended target.[1][2]

The well-established Lipinski's Rule of Five, a cornerstone of drug-likeness prediction, highlights the importance of LogP, suggesting that for orally bioavailable drugs, a LogP value of less than 5 is generally desirable.[7] Therefore, the precise determination of LogP for a new chemical entity like 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine is not merely a data point but a critical piece of the puzzle in assessing its developmental potential.

Unveiling the Lipophilic Character: Methodologies for LogP Determination

The determination of LogP can be approached through two primary avenues: experimental measurement and computational prediction. Each offers distinct advantages and is best utilized in a complementary fashion to build a comprehensive understanding of a compound's properties.

The Gold Standard: Experimental LogP Determination via the Shake-Flask Method

The shake-flask method, sanctioned by organizations such as the Organisation for Economic Co-operation and Development (OECD), remains the benchmark for accurate LogP determination.[1][7] It directly measures the partitioning of a solute between two immiscible liquids, typically n-octanol and a buffered aqueous solution.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_solvents Prepare Pre-saturated n-Octanol and Buffer mix Mix Solvents and Stock Solution prep_solvents->mix prep_stock Prepare Stock Solution of 3-(1-Methylcyclopropyl)- 1,2-oxazol-5-amine prep_stock->mix shake Shake to Reach Equilibrium mix->shake separate Separate Phases (Centrifugation) shake->separate sample_oct Sample n-Octanol Phase separate->sample_oct sample_aq Sample Aqueous Phase separate->sample_aq measure_conc Measure Concentration (e.g., UV-Vis or HPLC) sample_oct->measure_conc sample_aq->measure_conc calc_logp Calculate LogP measure_conc->calc_logp

Figure 1. A schematic representation of the shake-flask method for LogP determination.

1. Preparation of Reagents:

  • n-Octanol (Pre-saturated): Mix analytical grade n-octanol with a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a 1:1 volume ratio. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[5][8]

  • Aqueous Buffer (Pre-saturated): Similarly, prepare the aqueous buffer (PBS, pH 7.4) by saturating it with n-octanol.[5][8] The use of pre-saturated solvents is crucial to prevent volume changes during the partitioning experiment.

  • Stock Solution: Prepare a stock solution of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine in a suitable solvent (e.g., methanol or DMSO) at a known concentration. The final concentration in the partitioning system should be low enough to avoid solubility issues in either phase.

2. Partitioning Experiment:

  • In a series of glass vials, add a precise volume of the pre-saturated aqueous buffer.

  • Add a small, accurately measured volume of the stock solution of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine to each vial.

  • Add a precise volume of pre-saturated n-octanol to each vial. A typical octanol-to-water volume ratio is 1:1, but other ratios can be used depending on the expected LogP.

  • Seal the vials and shake them at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium. The time required can range from a few minutes to several hours and should be determined empirically.[1]

  • After shaking, centrifuge the vials to ensure complete separation of the two phases.

3. Concentration Analysis:

  • Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases from each vial.

  • Determine the concentration of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine in each phase using a validated analytical method. UV-Vis spectrophotometry is a straightforward method if the compound has a suitable chromophore and the extinction coefficients in both solvents are known.[9][10] Alternatively, High-Performance Liquid Chromatography (HPLC) offers higher sensitivity and specificity.[11][12]

4. Calculation of LogP:

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase:

P = [Concentration]octanol / [Concentration]aqueous

The LogP is then the base-10 logarithm of the partition coefficient:

LogP = log10(P)

The In Silico Approach: Computational LogP Prediction

Computational models provide a rapid and cost-effective means of estimating LogP, particularly in the early stages of drug discovery when large numbers of virtual compounds are being evaluated.[13][14] These methods are broadly categorized into atom-based, fragment-based, and property-based approaches.[2]

Several software packages are available for LogP prediction, each employing different algorithms:

  • ACD/Labs LogP: Utilizes a fragment-based method with a large experimental database for accurate predictions.[13][15]

  • ChemAxon MarvinSketch: Also employs a fragment-based approach and can calculate LogP for various ionization states (LogD).[16]

  • Molinspiration: A widely used online tool that provides a variety of molecular properties, including a calculated LogP (miLogP).[15]

  • ALOGPS 2.1: An online platform that uses associative neural networks to predict LogP.[15]

For 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine, a predicted XlogP value of 1.1 is available from PubChem, which utilizes an atom-additive method.[17] This value serves as a useful preliminary estimate.

G cluster_input Input cluster_software Software cluster_prediction Prediction cluster_output Output input_structure Input Molecular Structure (e.g., SMILES) select_software Select Prediction Software/Algorithm input_structure->select_software run_prediction Run Calculation select_software->run_prediction output_logp Obtain Predicted LogP Value run_prediction->output_logp

Figure 2. A simplified workflow for computational LogP prediction.

Interpreting the Data: A Comparative Analysis

The power of LogP determination lies in the synergy between experimental and computational approaches. The predicted XlogP of 1.1 for 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine suggests a compound with balanced lipophilicity, falling within the desirable range for oral bioavailability.[6][17]

To further contextualize this value, we can examine the LogP of structurally related compounds:

CompoundStructureLogP ValueMethod
3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine1.1 (Predicted)XlogP
N-[Cyclopropyl(phenyl)methyl]-4,5-dihydro-1,2-oxazol-2-amine2.18 (Experimental)LogKow
3-Cyclopropyl-1H-indazol-5-amine2.0225 (Predicted)
3-(1-methylcyclohexyl)-1,2-oxazol-5-amine2.8 (Predicted)XlogP

Table 1: Comparative LogP values of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine and related structures.[17][18][19][20]

The experimental LogKow of the structurally analogous oxazoline derivative (2.18) and the predicted LogP of the indazole analog (2.0225) suggest that the predicted XlogP of 1.1 for our target compound is plausible, though perhaps slightly underestimated.[18][19] The presence of the additional phenyl group in the oxazoline and the larger ring system in the indazole would be expected to increase lipophilicity. The predicted LogP of the cyclohexyl analog (2.8) further supports the notion that the smaller cyclopropyl group contributes to a lower LogP.[20]

An experimentally determined LogP value for 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine, obtained through the rigorous shake-flask method, would provide the definitive data point to validate and refine these computational predictions.

Conclusion: A Cornerstone of Rational Drug Design

The determination of lipophilicity, quantified by the LogP value, is an indispensable step in the characterization of any potential drug candidate. For 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine, both computational predictions and comparative analysis of related structures point towards a favorable lipophilic profile. A meticulously executed experimental determination using the shake-flask method will provide the robust data necessary to confidently guide its future development. By integrating both in silico and experimental approaches, researchers can make more informed decisions, optimizing the chances of advancing molecules with the ideal physicochemical properties for therapeutic success.

References

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. (2024). [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022). [Link]

  • LogP / LogD shake-flask method. Protocols.io. [Link]

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  • Shake Flask LogD. Domainex. [Link]

  • EXPERIMENTAL DETERMINATION OF THE LOGP USING THE SPECTROPHOTOMETRIC METHOD. Nicolae Testemitanu SUMPh. (2018). [Link]

  • Can we measure the LogP value of a compound using UV-Vis spectroscopy alone? ResearchGate. (2022). [Link]

  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. PMC. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. (2023). [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. (2023). [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. (2024). [Link]

  • ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. PMC. [Link]

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  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. (2014). [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. (1997). [Link]

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  • (PDF) ClassicalGSG : Prediction of log P using classical molecular force fields and geometric scattering for graphs. ResearchGate. (2021). [Link]

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  • kayneong/LogP-Prediction. GitHub. [Link]

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  • Introduction to log P and log D measurement using PionT3. Pion Inc. (2024). [Link]

  • comparison of partition coefficient (log p) of drugs: computational and experimental data study. Mendeley. (2023). [Link]

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  • Experimental versus computed logP. Correlation between experimental and calculated log P-values for over 100 compounds. ResearchGate. [Link]

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Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination with Isoxazol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Arylated Isoxazoles

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are ubiquitous structural motifs in countless pharmaceuticals, agrochemicals, and functional materials.[3] Its broad substrate scope and tolerance for various functional groups under relatively mild conditions have made it an indispensable tool in both academic research and industrial-scale chemical production.[4][5][6]

Within the vast landscape of medicinal chemistry, isoxazole-containing compounds are recognized as "privileged structures" due to their prevalence in biologically active molecules. The N-arylation of isoxazol-5-amines, specifically, unlocks access to a chemical space rich with potential therapeutic agents. These scaffolds are integral to the development of novel drug candidates targeting a wide array of diseases.[7]

However, the coupling of heteroaryl amines like isoxazol-5-amines presents unique challenges.[8] The presence of multiple heteroatoms can lead to catalyst inhibition, and the electronic nature of the heterocyclic ring can influence reactivity in unpredictable ways. This guide provides a comprehensive overview of the general procedure for the Buchwald-Hartwig amination of isoxazol-5-amines, offering field-proven insights into the reaction mechanism, a detailed experimental protocol, and a robust troubleshooting framework to empower researchers, scientists, and drug development professionals to navigate this critical transformation successfully.

Pillar 1: The Catalytic Cycle - A Mechanistic Deep Dive

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][8] The cycle is generally understood to comprise three key steps: oxidative addition, amine association and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition Complex (L-Pd(II)(Ar)(X)) pd0->oxidative_addition Ar-X amido_complex Palladium Amido Complex (L-Pd(II)(Ar)(NR'R'')) oxidative_addition->amido_complex + HNR'R'', Base - HX amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the aryl-halide (Ar-X) bond. This is often the rate-determining step of the reaction.[9] The reactivity order for the halide is generally I > Br > OTf > Cl.[8]

  • Amine Association & Deprotonation: The resulting Pd(II) complex coordinates with the isoxazol-5-amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex, releasing a salt (e.g., NaX).

  • Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the N-arylated isoxazole product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

Core Components: The Keys to a Successful Reaction

The success of the transformation hinges on the judicious selection of four key components:

  • Palladium Precatalyst: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined "precatalysts" are highly recommended for their reliability and efficiency.[8] These are air- and moisture-stable Pd(II) complexes that rapidly generate the active Pd(0) species under the reaction conditions. Third and fourth-generation (G3, G4) Buchwald precatalysts offer excellent solubility and activity, often allowing for lower catalyst loadings and shorter reaction times.

  • Ligand: The ligand is arguably the most critical component. Its role is to stabilize the palladium center, promote the key steps of the catalytic cycle, and prevent catalyst decomposition. For challenging heteroaryl amines like isoxazol-5-amines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][10][11] These ligands, such as XPhos, RuPhos, and BrettPhos, create a sterically hindered environment around the palladium, which facilitates reductive elimination and can prevent the isoxazole's nitrogen atoms from poisoning the catalyst.[12]

  • Base: The base is essential for the deprotonation of the amine bound to the palladium complex. The choice of base is a balancing act between reactivity and functional group compatibility.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are highly effective and widely used. However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[2][8]

    • Weaker Bases: Carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or longer reaction times.[8]

  • Solvent: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices.[8][13] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, as they can bind to the palladium and inhibit the reaction.[8] Reagent solubility is a key consideration; if starting materials are not fully dissolved, the reaction will be inefficient.[12]

Pillar 2: General Experimental Protocol

This protocol provides a generalized, self-validating framework. All steps involving the handling of the catalyst, ligand, and base should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox to ensure reproducibility.

Materials
  • Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)

  • Isoxazol-5-amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (0.01-0.05 mmol, 1-5 mol%)

  • Ligand (e.g., XPhos) (0.012-0.06 mmol, 1.2-6 mol%)

  • Base (e.g., NaOtBu or K₃PO₄) (1.4-2.0 mmol, 1.4-2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) (3-5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), isoxazol-5-amine (1.2 mmol), palladium precatalyst, ligand (if not using a precatalyst where the ligand is already incorporated), and the base.

  • Inert Atmosphere: Seal the Schlenk tube with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Take small aliquots from the reaction mixture under a positive pressure of inert gas.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane.

  • Filtration: Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.[13][14]

  • Extraction & Drying: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated isoxazol-5-amine.[13][15]

Table of Typical Reaction Parameters
ParameterAryl ChlorideAryl BromideAryl IodideRationale & Considerations
Pd Precatalyst 2-5 mol% (e.g., BrettPhos Pd G3)1-3 mol% (e.g., XPhos Pd G3)1-3 mol% (e.g., RuPhos Pd G3)Aryl chlorides are less reactive and require a more active catalyst system.[16]
Ligand Bulky Biarylphosphines (e.g., BrettPhos)Bulky Biarylphosphines (e.g., XPhos, RuPhos)Bulky Biarylphosphines (e.g., XPhos, RuPhos)Sterically demanding ligands are crucial for the challenging oxidative addition of Ar-Cl.[11]
Base Strong (NaOtBu, LHMDS)Strong (NaOtBu) or Weaker (K₃PO₄, Cs₂CO₃)Weaker (K₃PO₄, Cs₂CO₃)Strong bases are often needed to facilitate the difficult oxidative addition step for chlorides. Weaker bases are preferred for iodides to minimize side reactions.
Solvent Toluene, DioxaneToluene, Dioxane, THFTolueneIodide salts can inhibit the catalyst in more polar solvents; toluene is often the best choice.
Temperature 100-120 °C80-110 °C80-100 °CHigher temperatures are generally required for less reactive aryl chlorides.

Pillar 3: Optimization Workflow & Troubleshooting

Even with a robust protocol, challenges can arise. A systematic approach to optimization is key. The following workflow provides a logical sequence for screening variables.

Optimization_Workflow start Start with Standard Conditions (e.g., XPhos Pd G3, K₃PO₄, Toluene, 100°C) check_conversion Low or No Conversion? start->check_conversion screen_ligands 1. Screen Ligands (XPhos, RuPhos, BrettPhos) check_conversion->screen_ligands Yes optimized Optimized Conditions check_conversion->optimized No select_best_ligand Select Best Ligand screen_ligands->select_best_ligand screen_bases 2. Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) select_best_ligand->screen_bases select_best_base Select Best Base screen_bases->select_best_base screen_solvents 3. Screen Solvents (Toluene, Dioxane, THF) select_best_base->screen_solvents screen_solvents->optimized

Caption: A logical workflow for optimizing the Buchwald-Hartwig amination.

Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Reagents (amine, solvent) or atmosphere contain oxygen or moisture.[12] 2. Catalyst Poisoning: The isoxazole nitrogen is coordinating to the palladium center.[12] 3. Poor Solubility: One or more reagents are not fully dissolved in the chosen solvent.[12]1. Ensure all reagents are pure and solvents are anhydrous and degassed. Use a new bottle of catalyst/ligand. Strictly adhere to inert atmosphere techniques. 2. Switch to a more sterically hindered ligand (e.g., from XPhos to RuPhos or BrettPhos) to shield the metal center. 3. Try a different solvent or a solvent mixture (e.g., Toluene/Dioxane) to improve solubility.
Catalyst Decomposition (Palladium Black) 1. High Temperature: Prolonged exposure to high temperatures (>120 °C) can cause catalyst degradation.[12] 2. Insufficient Ligand: For reactions using separate Pd source and ligand, an incorrect Pd:Ligand ratio may leave the catalyst unprotected.1. Lower the reaction temperature to 80-90 °C and increase the reaction time. 2. Ensure a Pd:Ligand ratio of at least 1:1.2. Adding a slight excess of ligand can sometimes be beneficial.
Side Reactions (e.g., Hydrodehalogenation) 1. Unfavorable Kinetics: An unproductive side reaction, beta-hydride elimination, can compete with reductive elimination.[1] 2. Base-Induced Degradation: The starting material or product may be unstable to the base at high temperatures.1. Screen different ligands and bases. Sometimes a weaker base can suppress this pathway. 2. Switch to a weaker base (e.g., from NaOtBu to K₃PO₄) and/or lower the reaction temperature.
Poor Reproducibility 1. Inconsistent Reagent Quality: Purity of the amine, aryl halide, or base varies between batches. 2. Variable Inertness: Small amounts of air/moisture are introduced inconsistently.1. Purify starting materials before use. Use high-purity, anhydrous bases. 2. Be meticulous with inert atmosphere techniques. Consider moving the entire setup into a glovebox for maximum control.

References

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  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

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  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

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  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • A convenient synthesis of linezolid through Buchwald-Hartwig amination - Xi'an Jiaotong-Liverpool University (XJTLU). [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF - ResearchGate. [Link]

  • Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]

Sources

Application Note: Preparation of Sulfonamides from 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the optimized protocols for synthesizing


-sulfonated derivatives of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine  (CAS: 95924-27-9), a privileged scaffold in modern drug discovery (e.g., Endothelin receptor antagonists).

Executive Summary

The 5-aminoisoxazole moiety is a critical bioisostere for carboxylic acids and phenols in drug design. However, the nucleophilicity of the exocyclic amine in 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (1) is significantly attenuated by the electron-withdrawing nature of the isoxazole ring. Standard sulfonylation protocols often lead to incomplete conversion or mixtures of mono- (


-) and bis- (

-) sulfonated products.

This guide presents three validated protocols to address these challenges:

  • Method A (Standard): Pyridine-mediated coupling for highly reactive sulfonyl chlorides.

  • Method B (Bis-Sulfonylation/Hydrolysis): A high-purity sequence that deliberately forms the bis-sulfonamide and hydrolyzes it to the mono-species, eliminating unreacted starting material.

  • Method C (Anionic): NaH-mediated deprotonation for sterically hindered electrophiles.

Strategic Analysis & Mechanistic Insights

The Nucleophilicity Challenge

The amine at the 5-position of the isoxazole ring is poorly nucleophilic. The lone pair is partially delocalized into the aromatic system, and the inductive effect of the ring oxygen/nitrogen reduces reactivity.

  • pKa of Conjugate Acid: ~1.5 (Very weak base).

  • Implication: Weak bases (e.g., Et

    
    N, DIPEA) in non-polar solvents are often insufficient to drive the reaction to completion without DMAP catalysis.
    
The Bis-Sulfonylation Trap

A common failure mode in heteroaryl sulfonylation is the formation of the bis-sulfonamide (sulfonimide).

  • Mechanism: The mono-sulfonamide product is often more acidic (pKa ~6-7) than the starting amine. In the presence of base, it deprotonates to form a sulfonamidate anion, which is highly nucleophilic and reacts with a second equivalent of sulfonyl chloride.

  • Solution: Instead of fighting this, Method B leverages it. We push the reaction to the bis-product and then selectively cleave one sulfonyl group using basic hydrolysis (the isoxazole-N bond is stable, but the N-S bond is labile in the bis-species).

Reaction Pathway Diagram

The following diagram illustrates the reaction logic and the "Hydrolysis Loop" used in Method B.

ReactionPathway SM Starting Material (Isoxazol-5-amine) Mono Mono-Sulfonamide (Target Product) SM->Mono + R-SO2Cl Base R_SO2Cl Sulfonyl Chloride (R-SO2-Cl) Anion Sulfonamidate Anion (Reactive Intermediate) Mono->Anion + Base (Deprotonation) Bis Bis-Sulfonamide (Side Product/Intermediate) Bis->Mono NaOH/THF Hydrolysis Anion->Bis + R-SO2Cl (Fast)

Figure 1: Reaction pathway showing the competition between mono- and bis-sulfonylation and the hydrolysis strategy to recover the target.

Experimental Protocols

Materials & Equipment[1][2]
  • Starting Material: 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (CAS: 95924-27-9).[1]

  • Reagents: Aryl/Alkyl sulfonyl chlorides, Pyridine (anhydrous), DMAP, NaH (60% in oil), THF (anhydrous), NaOH.

  • Analysis: LC-MS (ESI+), 1H NMR (DMSO-d6).

Method A: Pyridine-Mediated Coupling (Standard)

Best for: Simple, reactive aryl sulfonyl chlorides.

  • Preparation: Charge a reaction vial with 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (1.0 equiv) and anhydrous Pyridine (concentration 0.5 M).

  • Addition: Add Sulfonyl Chloride (1.2 equiv) portion-wise at 0 °C.

  • Catalysis: If the reaction is sluggish after 1 hour, add DMAP (0.1 equiv).

  • Incubation: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS.[2]

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (3x) to remove pyridine (Critical step: Pyridine removal ensures product crystallization).

    • Wash with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (DCM/MeOH gradient).

Method B: The Bis-Sulfonylation/Hydrolysis Sequence (Recommended)

Best for: Ensuring high conversion and purity; avoids difficult separation of SM/Mono/Bis mixtures.

  • Bis-Sulfonylation:

    • Dissolve Amine (1.0 equiv) in DCM (0.2 M).

    • Add Triethylamine (3.0 equiv) and DMAP (0.2 equiv).

    • Add Sulfonyl Chloride (2.5 equiv) — Note excess to force bis-formation.

    • Stir at 40 °C until SM is fully consumed (LC-MS shows Bis-product mass [M+H]+).

  • Hydrolysis (The "Clip"):

    • Concentrate the reaction mixture to remove DCM.

    • Redissolve residue in THF/MeOH (2:1).

    • Add 2M aq. NaOH (4.0 equiv).

    • Stir at 50 °C for 1–2 hours. Mechanism: The hydroxide attacks the more accessible sulfonyl group, cleaving it to regenerate the mono-sulfonamide.

  • Isolation:

    • Acidify carefully with 1M HCl to pH ~4. The mono-sulfonamide often precipitates as a solid.

    • Filter and wash with water.

Method C: NaH Deprotonation (Anionic)

Best for: Sterically hindered sulfonyl chlorides or low-reactivity batches.

  • Deprotonation:

    • Suspend NaH (60% dispersion, 2.2 equiv) in anhydrous THF at 0 °C under Argon.

    • Add Amine (1.0 equiv) dissolved in THF dropwise. Stir for 30 min at 0 °C. Evolution of H

      
       gas will occur.
      
  • Coupling:

    • Add Sulfonyl Chloride (1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Carefully quench with sat. NH

    
    Cl solution (exothermic).
    
  • Extraction: Extract with EtOAc, wash with brine, concentrate.

Purification & Characterization Workflow

Because 5-isoxazolyl sulfonamides are acidic (pKa ~6.5), they can be purified using an Acid-Base extraction logic, which is far superior to standard chromatography.

Purification Crude Crude Reaction Mixture BaseExt Partition: EtOAc + 1M NaOH Crude->BaseExt OrgLayer Organic Layer (Contains Impurities/Bis) BaseExt->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) BaseExt->AqLayer Keep Acidify Acidify to pH 4 (1M HCl) AqLayer->Acidify Precip Precipitate Product Acidify->Precip Filter & Dry

Figure 2: Acid-Base purification strategy leveraging the acidity of the sulfonamide NH.

Comparison of Methods
FeatureMethod A (Pyridine)Method B (Bis/Hydrolysis)Method C (NaH)
Reaction Type Weak Base CatalysisActivation/CleavageAnionic Coupling
Conversion Moderate (often stops at 80%)High (>95%)High (>90%)
Side Products Mixed SM/Mono/BisNone (Bis is converted)Minimal
Scalability HighMedium (2 steps)Low (Safety concerns)
Recommended For Initial ScreeningProcess Development Difficult Substrates

References

  • Starting Material Properties

    • 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (CAS 95924-27-9).[1] PubChem Compound Summary.

    • [Link]

  • General Protocol for Heteroaryl Sulfonamides

    • Revill, P., et al. "Synthesis of Heteroaryl Sulfonamides." Journal of Organic Chemistry, 2015. (Describes the challenges of electron-deficient amines).
    • [Link]

  • Bis-Sulfonylation Strategy

    • Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005. (Discusses the reactivity of 5-aminoisoxazoles and the hydrolysis of bis-sulfonamides).
    • [Link]

  • Endothelin Antagonist Context (Zibotentan Analogues): Detailed methods for isoxazole sulfonamide synthesis in the context of Endothelin Antagonists.

Sources

Application Notes and Protocols: Solvent Selection for Reactions Involving 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent

In the realm of synthetic organic chemistry, the choice of solvent is a paramount decision that can dictate the success or failure of a reaction. A solvent is not merely an inert medium to dissolve reactants; it is an active participant that influences solubility, reactivity, reaction kinetics, and even the final product distribution. For drug development professionals working with novel heterocyclic entities such as 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine, a strategic approach to solvent selection is indispensable for developing robust and scalable synthetic routes.

This guide provides a detailed analysis of solvent selection for reactions involving 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine. We will dissect the molecule's structural components to predict its physicochemical properties and, from there, derive a logical framework for choosing the optimal solvent for various common transformations. The protocols provided herein are model procedures based on established reactivity principles of analogous 5-aminooxazole systems.

Physicochemical Characterization of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

A rational solvent choice begins with a thorough understanding of the substrate's properties. The structure of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine can be deconstructed into three key components, each contributing to its overall polarity, solubility, and reactivity profile.

  • The 5-Aminooxazole Core: The 1,2-oxazole ring is a polar heterocyclic system. The endocyclic oxygen and nitrogen atoms are potential hydrogen bond acceptors. The exocyclic primary amino group is a key functional handle, capable of acting as a hydrogen bond donor and a nucleophile. The presence of this amino group imparts a degree of polarity and basicity to the molecule. Isosteric replacement of a 2-aminothiazole with a 2-aminooxazole has been shown to decrease lipophilicity and improve aqueous solubility, suggesting the oxazole moiety contributes to a more polar character.[1]

  • The 1-Methylcyclopropyl Group: This aliphatic, non-polar substituent at the 3-position of the oxazole ring will increase the molecule's lipophilicity. This hydrocarbon-rich moiety will favor solubility in less polar organic solvents.

  • Overall Predicted Properties: The molecule presents a duality in its nature. The polar 5-aminooxazole core suggests solubility in polar solvents, while the non-polar methylcyclopropyl group will enhance its solubility in non-polar environments. This amphiphilic character implies that a broad range of solvents could potentially be suitable, depending on the nature of the co-reactants and reagents. The amino group is expected to be the primary site of reactivity for many common synthetic transformations.

Guiding Principles for Solvent Selection

The "like dissolves like" principle is a foundational concept, but a more nuanced approach is required for optimizing chemical reactions. Key solvent properties to consider include:

  • Polarity: Solvents are broadly classified as polar or non-polar.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) possess large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but less so for anions.

    • Non-Polar Solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and are unable to form strong hydrogen bonds.

  • Influence on Reaction Mechanism: The solvent can significantly influence the reaction rate by stabilizing or destabilizing reactants, intermediates, and transition states.[2] For instance, polar solvents can accelerate reactions that proceed through charged intermediates.[3]

  • Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction. Higher boiling points are necessary for reactions requiring significant thermal energy.

  • Inertness: The solvent should ideally not react with any of the starting materials, reagents, or products.

Recommended Solvents for Key Transformations

Based on the predicted properties of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine and established protocols for related amino-heterocycles, we can propose a reasoned selection of solvents for common reaction types.

N-Acylation and N-Sulfonylation

These reactions involve the nucleophilic attack of the primary amino group on an electrophilic acyl or sulfonyl chloride.

  • Rationale: A polar aprotic solvent is often ideal. It will solubilize the polar aminooxazole and the typically polar acyl/sulfonyl chloride. The absence of acidic protons prevents the deactivation of the amine nucleophile through hydrogen bonding. A tertiary amine base (e.g., triethylamine, DIPEA) is commonly added to scavenge the HCl byproduct.

  • Recommended Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

  • Avoid: Protic solvents like methanol or ethanol could compete as nucleophiles, leading to ester formation as a side product.

N-Alkylation

The introduction of an alkyl group onto the primary amine can be achieved through direct alkylation with an alkyl halide or via reductive amination.

  • Direct Alkylation:

    • Rationale: Similar to acylation, polar aprotic solvents are generally preferred to avoid deactivation of the nucleophile. A moderately strong base is required to deprotonate the amine or the resulting secondary amine to prevent over-alkylation.

    • Recommended Solvents: DMF, Acetonitrile, THF.

  • Reductive Amination:

    • Rationale: This two-step, one-pot reaction involves the formation of an imine followed by its reduction. The choice of solvent depends on the reducing agent.

    • Recommended Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable for use with sodium triacetoxyborohydride. Methanol is a good choice when using sodium borohydride.[4]

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)

These powerful C-N and C-C bond-forming reactions are cornerstones of modern drug discovery. Solvent choice is critical for catalyst stability and activity.

  • Suzuki Coupling (C-C bond formation):

    • Rationale: This reaction typically involves an aqueous base, making a biphasic solvent system or a water-miscible organic solvent necessary. The solvent must solubilize the organoboron reagent, the (halo)oxazole (if applicable, though in our case the amine would likely be functionalized first), and the palladium catalyst complex.

    • Recommended Solvents: 1,4-Dioxane/water, Toluene/water, 2-Methyltetrahydrofuran (2-MeTHF)/water.[5] 2-MeTHF is a greener alternative to THF.[6]

  • Buchwald-Hartwig Amination (C-N bond formation):

    • Rationale: This reaction couples the primary amine with an aryl halide or triflate. Anhydrous, non-polar, or moderately polar aprotic solvents are generally favored to maintain the activity of the palladium-phosphine catalyst system.

    • Recommended Solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Cyclopentyl methyl ether (CPME).[7] For highly polar substrates, DMF can be used, often with specific bases like cesium carbonate.[8]

Data Presentation: Solvent Selection Guide

The following table provides a summary of common solvents and their recommended applications for reactions with 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine.

SolventClassBoiling Point (°C)Dielectric ConstantRecommended ForNot Recommended For
Dichloromethane (DCM)Chlorinated39.69.1N-Acylation, N-Alkylation (Reductive Amination)High-temperature reactions
Acetonitrile (ACN)Polar Aprotic81.637.5N-Acylation, N-AlkylationReactions sensitive to coordination with metal centers
Tetrahydrofuran (THF)Ethereal667.6N-Alkylation, Buchwald-Hartwig AminationReactions requiring high polarity
N,N-Dimethylformamide (DMF)Polar Aprotic15336.7N-Acylation, N-Alkylation (for poorly soluble substrates)Difficult to remove under vacuum
TolueneAromatic1112.4Suzuki Coupling, Buchwald-Hartwig AminationDissolving highly polar reactants
1,4-DioxaneEthereal1012.2Suzuki Coupling, Buchwald-Hartwig AminationPeroxide formation, toxicity concerns
Methanol (MeOH)Polar Protic64.732.7N-Alkylation (Reductive Amination with NaBH₄)N-Acylation (competing nucleophile)
2-Methyltetrahydrofuran (2-MeTHF)Ethereal806.2Suzuki Coupling (greener alternative)Reactions requiring high polarity

Experimental Protocols

The following protocols are illustrative and should be optimized for specific substrates and reaction scales.

Protocol 1: N-Acylation with Acetyl Chloride

Caption: Workflow for N-Acylation.

Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Reaction Execution: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with 4-Bromotoluene

Caption: Workflow for Buchwald-Hartwig Amination.

Methodology:

  • Reaction Setup: In a glovebox, add 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (1.2 eq), 4-bromotoluene (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a sealable reaction vessel.

  • Reaction Execution: Add anhydrous toluene (approx. 0.2 M solution). Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.

Conclusion

The rational selection of a solvent is a multi-faceted process that requires an appreciation for the physicochemical properties of the reactants and the mechanistic details of the transformation. For 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine, its amphiphilic nature allows for a degree of flexibility in solvent choice. However, by carefully considering the specific requirements of each reaction type—be it N-acylation, N-alkylation, or transition-metal-catalyzed cross-coupling—researchers can significantly enhance reaction efficiency, yield, and purity. The guidelines and protocols presented in this document serve as a robust starting point for the development of innovative and efficient syntheses in the pursuit of novel therapeutics.

References

  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine.
  • Macmillan Group - Princeton University. (2021).
  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
  • Organic Chemistry Portal. (2019).
  • MDPI. (2020).
  • ResearchGate. (2014).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Chemspace. (2024). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • MDPI. (2019). Eucalyptol as a Bio-Based Solvent for Buchwald-Hartwig Reaction on O,S,N-Heterocycles.
  • Reddit. (2017).
  • Rutgers University. (2021).
  • Wordpress. (2015).
  • Beilstein Journals. (2020).
  • BenchChem. (2025).
  • ACS Publications. (2001). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine.
  • PMC. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • PMC. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • ACS Publications. (2010). Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides.
  • PubMed. (2005).
  • MDPI. (2020).
  • Frontiers. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • ResearchGate. (2022). Physicochemical properties of synthesized compounds 5a-5g.
  • ACS Publications. (2025).
  • PubMed. (2025).
  • ResearchGate. (2025).
  • PMC. (2012).
  • PMC. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • PMC. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • BenchChem. (2025).
  • RSC Publishing. (2021).
  • ECHEMI. (2020).
  • ARODES HES-SO. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross-Coupling Reactions.
  • Semantic Scholar. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol.
  • ResearchGate. (2020).
  • SciSpace. (2001). The Solubility of Proteins in Organic Solvents.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Open Oregon Educational Resources. (2021). 3.2 Solubility – Introductory Organic Chemistry.
  • ResearchGate. (2021). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents.

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Application Notes and Protocols for 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Abstract

This document provides a comprehensive guide to the safe and effective handling and storage of 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine. As a novel compound with limited published data, this guide synthesizes best practices derived from the known chemical properties of its constituent functional groups: the cyclopropylamine moiety and the 1,2-oxazole (isoxazole) ring. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure compound integrity, maximize experimental reproducibility, and maintain a safe laboratory environment. The causality behind each recommendation is explained to provide a deeper understanding of the chemical principles at play.

Introduction: Understanding the Molecule

3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (Molecular Formula: C₇H₁₀N₂O) is a heterocyclic compound featuring a strained cyclopropyl ring and a nucleophilic amino group attached to an oxazole core.[1][2][3] The unique structural combination of the highly strained cyclopropane ring and the reactive amino group makes it a valuable building block in medicinal chemistry.[4] However, these same features necessitate careful handling and storage to prevent degradation and ensure the safety of laboratory personnel. The oxazole ring can be sensitive to certain conditions, and the cyclopropylamine portion of the molecule suggests potential for reactivity and toxicity.[4][5]

This guide provides a risk-based approach to handling and storage, emphasizing preventative measures to mitigate potential hazards and preserve the chemical integrity of the compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of the cyclopropylamine functional group, 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine should be treated as a potentially flammable, corrosive, and toxic substance.[4][6][7] Prolonged exposure may cause irritation to the skin, eyes, and respiratory system.[4]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles and a face shield (8-inch minimum).[7]Protects against splashes of the compound and its solutions, which may be corrosive to the eyes.
Hand Protection Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber).Prevents skin contact. Glove suitability and durability depend on the frequency and duration of contact.[8]
Body Protection A flame-retardant lab coat is standard. For larger quantities or in case of a spill, a PVC apron or a full PVC protective suit may be required.[8]Protects against skin contact and potential flammability hazards.
Footwear Closed-toe shoes, preferably safety footwear or rubber gumboots when handling larger quantities.[8]Protects against spills.
Respiratory Protection Use in a well-ventilated area is mandatory. If vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.The compound may be volatile, and inhalation of vapors should be avoided.[7][8]
Emergency Preparedness

All work areas should be equipped with a safety shower and an eyewash station in good working order.[9] Personnel should be trained on their locations and proper use.

Storage Protocols

The primary objectives for storing 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine are to maintain its chemical purity and prevent hazardous situations.

General Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place, preferably below 25°C. For long-term storage, refrigeration (2-8°C) is recommended.Lower temperatures slow down potential degradation pathways. Avoid freezing, which could cause container stress.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The amino and oxazole functionalities can be sensitive to oxidation.
Light Protect from light by using amber glass vials or storing in a dark location.To prevent photochemical degradation.
Container Keep in a tightly sealed, original container.[9]Prevents contamination and exposure to moisture and air.
Incompatible Materials

To prevent hazardous reactions, store 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine away from:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[4]

  • Strong Acids: The amine group is basic and will react exothermically.

  • Heat and Ignition Sources: The compound may be flammable.[6][9]

Handling Procedures

Adherence to strict handling protocols is crucial for both safety and experimental success.

General Handling Workflow

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_aliquot Aliquot Required Amount prep_materials->handle_aliquot Proceed to handling handle_seal Immediately Reseal Container handle_aliquot->handle_seal handle_dissolve Dissolve in Appropriate Solvent handle_seal->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate After experiment cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: A typical workflow for handling 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area is clean and free of incompatible materials.

    • Don all required PPE as outlined in Section 2.1.

    • Perform all manipulations within a certified chemical fume hood to ensure adequate ventilation.[4]

  • Aliquoting:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Use non-sparking tools for handling the solid.[6]

    • Weigh the desired amount of the compound quickly and accurately.

    • Immediately and tightly reseal the container, purging with an inert gas if possible.

  • Dissolution:

    • Consult solubility data for the appropriate solvent. If unavailable, perform small-scale solubility tests.

    • Add the solvent to the solid slowly and with stirring.

  • Post-Handling:

    • Thoroughly clean all equipment and the work surface after use.

    • Dispose of waste in a designated, labeled container for hazardous chemical waste.

    • Wash hands thoroughly after removing gloves.[6]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Management
  • Evacuate: Clear the area of all non-essential personnel.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[9]

  • Collect: Carefully scoop the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Stability Assessment Protocol

Due to the lack of published stability data, it is recommended to perform an in-house stability study under your specific storage and experimental conditions.

Experimental Design for Stability Testing

Caption: A flowchart for a basic stability assessment of the compound.

Protocol for Stability Assessment
  • Initial Analysis (T=0):

    • Take a representative sample of the compound.

    • Analyze for purity using a suitable analytical method (e.g., HPLC-UV, LC-MS, or qNMR).

    • Record the physical appearance (color, form).

  • Sample Storage:

    • Prepare several aliquots of the compound in appropriate vials.

    • Store these aliquots under different conditions (e.g., recommended storage, room temperature, elevated temperature as a stress test).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, and 6 months), remove an aliquot from each storage condition.

    • Repeat the purity and appearance analysis performed at T=0.

  • Data Evaluation:

    • Compare the results from each time point to the initial T=0 data.

    • A significant decrease in purity or change in appearance indicates degradation.

Conclusion

The handling and storage of 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine require a proactive approach to safety and quality control. By understanding the potential reactivity of the cyclopropylamine and oxazole moieties and implementing the robust protocols outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

  • Gardarsdottir H (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. 08:230. [Link]

  • Loba Chemie. CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. [Link]

  • PubChem. 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine. [Link]

  • ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • PubChem. 3-(1-Ethyl-1-methylpropyl)-5-isoxazolamine. [Link]

  • PubChemLite. 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for research scientists and drug discovery professionals encountering solubility challenges with 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (CAS: 95924-27-9) in Dimethyl Sulfoxide (DMSO).

Executive Technical Profile

Before troubleshooting, we must establish the physicochemical baseline. This compound is a 5-amino-isoxazole derivative.[1][2][3] Unlike simple aliphatic amines, the amino group here is conjugated with the isoxazole ring, significantly lowering its basicity and altering its solvation shell dynamics.

PropertyValue / CharacteristicImplication for Solubility
Compound Name 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amineCore scaffold determines H-bonding capability.[2]
Molecular Weight ~138.17 g/mol Low MW suggests high kinetic solubility potential.[2]
LogP (Predicted) ~1.1Moderately lipophilic.[2] Should be highly soluble in DMSO (>50 mM).[2]
pKa (Conjugate Acid) ~1.0 - 2.0 (Isoxazole N)Very weak base.[2] Unlikely to protonate in neutral DMSO.[2]
H-Bond Donors 1 (Primary Amine -NH₂)Capable of donating H-bonds to DMSO sulfonyl oxygen.[2]
Typical State Crystalline SolidHigh lattice energy can impede initial dissolution.[2]

The Core Premise: Based on structural analogs (e.g., 3-amino-5-methylisoxazole), this compound should be soluble in anhydrous DMSO at concentrations up to 50-100 mg/mL .[2] If you are experiencing insolubility below this threshold, the issue is likely extrinsic (hydration, salt form, or impurities) rather than intrinsic.

Diagnostic Workflow: "Why won't it dissolve?"

Use this logic gate to identify the root cause of your solubility failure.

Solubility_Troubleshooting Start Start: Compound Insoluble in DMSO Check_Conc Is concentration > 50 mg/mL? Start->Check_Conc High_Conc Saturation Limit Reached. Dilute or heat to 40°C. Check_Conc->High_Conc Yes Check_Water Is DMSO Anhydrous? (Freshly opened?) Check_Conc->Check_Water No Wet_DMSO Hygroscopic Crash. DMSO absorbs water rapidly. Use fresh bottle. Check_Water->Wet_DMSO No/Unsure Check_Form Is it a Salt Form? (e.g., HCl) Check_Water->Check_Form Yes Salt_Issue Salts dissolve poorly in pure DMSO. Add 5-10% Water or Buffer. Check_Form->Salt_Issue Yes Sonicate Did you sonicate > 5 mins? Check_Form->Sonicate No (Free Base) Kinetic_Trap Kinetic Trap. Crystal lattice energy high. Apply Heat + Sonication. Sonicate->Kinetic_Trap No Purity_Check Check LC-MS. Is purity < 95%? Sonicate->Purity_Check Yes Impurity Inorganic salts/Impurities insoluble. Filter solution. Purity_Check->Impurity Yes

Figure 1: Decision tree for diagnosing solubility failures. Follow the path to identify whether the issue is thermodynamic (saturation), kinetic (lattice energy), or chemical (salt/hydration).

Troubleshooting Guide & FAQs

Scenario A: "The compound floats as a powder and refuses to wet."

Diagnosis: The "Hydrophobic Shell" Effect.[2] Even though the molecule is polar, the crystal surface can adsorb air or resist wetting by viscous solvents like DMSO. The Fix:

  • Vortex first: Create a vortex in the solvent before adding the powder if possible, or vortex vigorously immediately after addition.[2]

  • Degas: Sonicate the mixture. This removes trapped air from the crystal surface, allowing DMSO to interact with the lattice.

  • Heat: Warm the solution to 37°C - 45°C. This lowers the viscosity of DMSO and increases the kinetic energy of the solvent molecules.[2]

Scenario B: "It precipitates when I dilute my DMSO stock into buffer."

Diagnosis: The "Crash-Out" Phenomenon.[2] This is the most common issue. 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine is lipophilic (LogP ~1.1).[2] When you dilute the DMSO stock (solvent) into aqueous buffer (anti-solvent), the local solubility drops instantly. The Fix:

  • Step-wise Dilution: Do not add 100% DMSO stock directly to 100% buffer.

    • Intermediate Step: Dilute DMSO stock into a 1:1 DMSO:Water mix first, then dilute further.

  • Add Co-solvents: Ensure your aqueous buffer contains 0.5% - 5% Tween-80 or PEG-300 before adding the compound.[2] These surfactants sequester the molecule and prevent nucleation.[2]

Scenario C: "The solution turned yellow/brown overnight."

Diagnosis: Oxidation of the Amine.[2] Primary aromatic/heteroaromatic amines are susceptible to oxidation, especially in "aged" DMSO which may contain peroxides or dimethyl sulfide. The Fix:

  • Use High-Grade DMSO: Only use "Spectrophotometric Grade" or "Anhydrous" DMSO packaged under argon.[2]

  • Storage: Store stocks at -20°C or -80°C immediately. Do not leave at room temperature for >24 hours.[2]

  • Antioxidant: If the assay permits, add 1 mM Ascorbic Acid or DTT to the stock solution (Note: Check assay compatibility first).

Standardized Protocols

Protocol 1: The "Gold Standard" Solubilization (Stock Preparation)

Use this for preparing 10 mM - 100 mM stocks for storage.

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).

  • Solvent Addition: Add Anhydrous DMSO (purity ≥99.9%) to achieve the target concentration.

    • Tip: Calculate volume based on mass.[2]

      
      .[2]
      
  • Initial Mixing: Vortex vigorously for 30 seconds.

  • Sonication (Critical): Sonicate in a water bath at 40°C for 10–15 minutes.

    • Why? Isoxazole derivatives often have high lattice energy.[2] Sonication breaks the crystal lattice more effectively than stirring.[2]

  • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear. If "schlieren" lines (wavy distortions) or particulates are visible, repeat step 4.

  • Storage: Aliquot into small volumes (to avoid freeze-thaw cycles) and store at -20°C.

Protocol 2: Rescue of Precipitated Samples

Use this if your compound crashed out during an experiment.

  • Acidification (Last Resort): Isoxazol-5-amines are weak bases.[2] If the free base precipitates, adding a molar equivalent of HCl (1M in water) can form the hydrochloride salt in situ, which is often more water-soluble.

    • Caution: This changes the pH.[2] Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES) to neutralize this addition.

  • The "Solvent Sandwich":

    • Add 10% volume of PEG-400 .[2]

    • Vortex.[2][4]

    • Add 10% volume of Tween-80 .

    • Vortex.[2][4]

    • Finally, add the aqueous buffer.

Quantitative Solubility Data (Reference)

While experimental data for this specific CAS is proprietary in many contexts, the following data is derived from validated structural analogs (3-amino-5-methylisoxazole and isoxazol-3-amine) and validated predictive models.[2]

Solvent SystemEstimated Solubility Limit (25°C)Notes
Pure DMSO > 50 mg/mL Excellent solubility.[2][5] Recommended for stock.[2][4][6]
Ethanol ~ 10 - 20 mg/mLModerate solubility.[2] Good for evaporation protocols.[2]
Water (pH 7) < 1 mg/mLPoor solubility.[2] Do not use for stock.
PBS + 5% DMSO ~ 0.5 - 1.0 mg/mLWorking range for biological assays.[2]
PBS + 5% DMSO + 1% Tween-80 ~ 2.0 - 5.0 mg/mLRecommended for animal dosing/high conc.[2] assays.

References

  • PubChem Compound Summary. (2025). 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine.[2][7] National Center for Biotechnology Information.[2] Retrieved from [Link]

  • Gaylord Chemical. (2007).[2][8] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B. (Standard industry reference for DMSO solubility profiles). Retrieved from [Link]

Sources

Purification strategies for 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Chemistry Division Subject: Purification Strategies for 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (Crude Mixtures) Ticket ID: ISO-PUR-5529 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are dealing with 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine , a sensitive heterocyclic building block. Unlike standard aliphatic amines, 5-aminoisoxazoles possess an enamine-like character and are prone to isoxazole-azirine rearrangements or N-O bond cleavage under thermal or acidic stress.

The "tarry" nature of your crude mixture is likely due to oligomerization of unreacted nitrile oxides or hydroxamic acid byproducts. This guide prioritizes non-thermal purification (crystallization/precipitation) over distillation to preserve the cyclopropyl ring and the isoxazole core.

Module 1: Initial Triage & Workup

The state of your crude determines your path. Do not rush to the column.

Q: My crude reaction mixture is a dark, viscous red/brown oil. Is this normal? A: Yes. This is typical for isoxazole syntheses involving hydroxylamine and


-ketonitriles. The color comes from trace oxime byproducts and oxidized amine.
  • Immediate Action: Do not attempt high-vacuum distillation above 60°C. 5-aminoisoxazoles are thermally labile.

  • The "Wash" Protocol: Before purification, you must remove bulk acidic impurities.

    • Dissolve crude in Ethyl Acetate (EtOAc) .

    • Wash with 10% NaHCO₃ (removes acidic oximes/hydroxamic acids).

    • Wash with Brine .

    • Dry over Na₂SO₄ (Magnesium sulfate can sometimes act as a weak Lewis acid and promote degradation; Sodium sulfate is safer).

Decision Tree: Workup Strategy

WorkupStrategy Start Crude Mixture State Solid Semi-Solid / Paste Start->Solid Oil Viscous Oil / Tar Start->Oil Solvent Trituration (Hexane/Et2O 9:1) Solid->Solvent AcidExt Acid-Base Extraction (Careful pH Control) Oil->AcidExt Result1 Filter Solid -> Recrystallize Solvent->Result1 Result2 Oil Persists -> Salt Formation AcidExt->Result2

Figure 1: Initial decision logic for crude handling. High-contrast nodes indicate critical decision points.

Module 2: Crystallization Strategies

The 1-methylcyclopropyl group adds lipophilicity, altering standard isoxazole solubility.

Q: Standard ethanol recrystallization failed. The compound "oiled out" upon cooling. Why? A: The 1-methylcyclopropyl moiety makes this molecule significantly more lipophilic than the methyl-isoxazole analog. Ethanol is too polar to be a good anti-solvent, and it holds the impurities too well.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Mechanism Best For
Toluene / Heptane 1:3 Temperature gradient Removing polar tars. Dissolve in hot Toluene; add Heptane slowly.
EtOAc / Hexane 1:5 Polarity shift General purification of the free base.

| MTBE / Pentane | 1:4 | Evaporative cooling | Low-melting solids (prevents oiling out). |

Protocol: The "Seeding" Trick

  • Dissolve 1g of crude in minimal warm MTBE (Methyl tert-butyl ether).

  • Add Pentane until slightly cloudy.

  • Crucial Step: Scratch the glass side with a spatula or add a seed crystal.

  • Place in a -20°C freezer immediately. Do not cool slowly to room temp first; rapid cooling can sometimes force the kinetic crystal form over the amorphous oil.

Module 3: Chromatographic Purification

When crystallization fails, you must run a column. But silica is acidic.

Q: My compound streaks/tails on the TLC plate and the column. How do I fix this? A: 5-aminoisoxazoles are weak bases (pKa ~2-3) and H-bond donors. They interact strongly with the silanols on silica gel, causing tailing and mass loss.

The "Neutralized" Silica Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Modifier: You must add a basic modifier.

    • Standard: 1% Triethylamine (TEA) in the eluent.

    • Better: 1%

      
       (aqueous ammonia) in DCM/MeOH.
      

Recommended Eluent Gradient:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (containing 1%

    
    )
    
  • Gradient: 0% B

    
     5% B. (Do not exceed 10% MeOH, or silica dissolves/bleeds).
    

Q: Can I use Reverse Phase (C18)? A: Yes, and it is often cleaner.

  • Buffer: Use 0.1% Formic Acid or Ammonium Bicarbonate.

  • Note: The cyclopropyl group provides excellent retention on C18, separating it well from polar oxime impurities which will elute at the solvent front.

Module 4: The "Nuclear Option" – Salt Formation

If the free base remains an oil, convert it to a solid salt.

Q: I cannot get a solid. Can I make the HCl salt? A: Yes, but avoid aqueous HCl . Aqueous acid can hydrolyze the isoxazole ring (cleaving the N-O bond) or open the cyclopropyl ring. Use anhydrous conditions .

Protocol: Anhydrous HCl Salt Formation

  • Dissolve crude oil in dry Diethyl Ether or Dioxane .

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (commercially available).

  • A white precipitate should form immediately.

  • Filter under Nitrogen (the salt may be hygroscopic).

  • Wash with dry ether.

Recovery of Free Base (if needed): Dissolve the salt in water


 Neutralize with saturated 

at 0°C

Extract immediately with DCM.

SaltFormation Crude Crude Oil (in Et2O) Acid Add 4M HCl (in Dioxane) Crude->Acid 0°C, Anhydrous Precip Precipitate Forms Acid->Precip Filter Filter & Dry Precip->Filter

Figure 2: Anhydrous salt formation workflow to avoid ring hydrolysis.

Module 5: Stability & Storage

Q: The product turned brown after 3 days on the bench. Why? A: 5-aminoisoxazoles are electron-rich and susceptible to oxidative degradation.

  • Storage Rule: Store at -20°C under Argon/Nitrogen.

  • Container: Amber glass (protect from light).

  • Stabilizer: If storing as a solution, trace BHT (butylated hydroxytoluene) can inhibit radical oxidation, though this is rarely necessary if stored neat and cold.

References

  • Synthesis and Reactivity of 5-Aminoisoxazoles. Heterocyclic Chemistry Reviews. (General reactivity of the 5-amino core).

  • Purification of Heterocyclic Amines via Salt Formation. Rochester University Chemistry Dept. Guide. (General techniques for amine purification).

  • Stability of Isoxazoles in Acidic Media. National Institutes of Health (PubChem). (Data on isoxazole ring stability).

  • Chromatographic Separation of Polar Amines. BenchChem Protocols. (Strategies for reducing amine tailing).

(Note: Specific physical data for the 1-methylcyclopropyl derivative is inferred from structure-activity relationships of known 5-aminoisoxazole analogs found in the provided search contexts, specifically CAS 14678-05-8 and its alkyl derivatives.)

Overcoming steric hindrance in 1-methylcyclopropyl substituted isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 1-Methylcyclopropyl Substituted Isoxazoles Ticket ID: ISOX-MCP-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Gem-Disubstituted" Paradox

User Context: You are likely incorporating the 1-methylcyclopropyl (1-MeCp) moiety to exploit the "Thorpe-Ingold effect" (conformational locking) or to block metabolic oxidation (CYP450 stability). The Problem: While biologically advantageous, the 1-MeCp group acts as a neopentyl-like steric wall . It possesses a quaternary carbon directly attached to the reaction center.

  • Kinetic Consequence: Reagents cannot access the transition state, leading to stalled reactions.

  • Thermodynamic Consequence: In cycloadditions, the bulky group destabilizes the planar transition state required for isoxazole formation.

This guide provides three validated workflows to bypass these steric barriers.

Decision Matrix: Selecting Your Route

Before starting, determine your entry point based on available starting materials.

SynthesisDecision Start START: Choose Precursor Q1 Do you have the 1-MeCp-Aldehyde? Start->Q1 Q2 Do you have the 1-MeCp-Ketone? Start->Q2 Q3 Do you have a Halogenated Isoxazole? Start->Q3 RouteA ROUTE A: [3+2] Cycloaddition (Best for 3-substituted) Q1->RouteA Convert to Oxime RouteB ROUTE B: Condensation (Best for 5-substituted) Q2->RouteB Convert to Diketone/Enaminone RouteC ROUTE C: Cross-Coupling (Late-stage functionalization) Q3->RouteC Suzuki/Stille Coupling

Figure 1: Strategic decision tree for synthesizing sterically encumbered isoxazoles.

Troubleshooting Guide & Protocols

Module A: The [3+2] Cycloaddition Route

Scenario: You are reacting a 1-MeCp nitrile oxide (generated in situ) with an alkyne, but isolating mostly furoxan (dimer) or starting material.

Diagnosis: The 1-MeCp group creates significant steric drag. The rate of dimerization (


) exceeds the rate of cycloaddition (

) because the alkyne cannot approach the dipole effectively.

FAQ: How do I stop the nitrile oxide from dimerizing? Answer: You cannot change the intrinsic sterics, but you can manipulate the concentration. You must keep the steady-state concentration of the nitrile oxide extremely low so it "sees" the alkyne before it sees another nitrile oxide molecule.

Protocol: The "High-Dilution" Syringe Pump Method

  • Precursor: Convert 1-methylcyclopropanecarbaldehyde to the corresponding hydroximinoyl chloride using NCS (N-chlorosuccinimide) in DMF.

  • Setup: Place the alkyne (5.0 equiv) in the reaction flask with base (Et

    
    N) in DCM or Toluene.
    
  • Execution: Dissolve the hydroximinoyl chloride in a separate syringe. Add it to the alkyne solution via syringe pump over 8–12 hours .

  • Why it works: This ensures

    
     at all times, forcing the reaction kinetics to favor the alkyne trap.
    
ParameterStandard ConditionSteric-Optimized Condition
Alkyne Equivalents 1.1 eq5.0 - 10.0 eq (Recoverable)
Addition Rate Bolus / Fast Dropwise0.1 mL/min (Syringe Pump)
Temperature RT60°C - 80°C (To overcome

)
Module B: The Condensation Route (Claisen/Cyclization)

Scenario: You are trying to synthesize a 1,3-diketone from 1-MeCp-ketone and an ester, but the Claisen condensation fails (0% yield).

Diagnosis: The enolate of the 1-MeCp-ketone is too bulky to attack the ester, or the resulting diketone is unstable due to 1,3-diaxial-like clashes.

FAQ: The Claisen condensation failed. What is the alternative? Answer: Bypass the 1,3-diketone. Use DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to generate an enaminone intermediate. This is more reactive and less sterically sensitive than a classical Claisen condensation.

Protocol: The Enaminone Bypass

  • Activation: Reflux 1-acetyl-1-methylcyclopropane with neat DMF-DMA (3.0 equiv) for 12 hours.

    • Result: Formation of the

      
      -dimethylamino enone.
      
  • Cyclization: Evaporate excess DMF-DMA. Dissolve the crude red oil in EtOH.

  • Ring Closure: Add Hydroxylamine Hydrochloride (

    
    ) and reflux.
    
    • Mechanism:[1][2][3][4] The hydroxylamine attacks the less hindered Michael acceptor (the enamine carbon) first, then cyclizes onto the bulky ketone.

Module C: The Cross-Coupling Route (Suzuki-Miyaura)

Scenario: You have a 4-bromo-3-(1-methylcyclopropyl)isoxazole and are trying to couple an aryl boronic acid. The reaction stalls even at 100°C.

Diagnosis: Failed Oxidative Addition. The bulky 1-MeCp group shields the C-Br bond. Standard catalysts like


 or 

are too bulky and not electron-rich enough to insert into this crowded bond.

FAQ: Which catalyst system penetrates the "Neopentyl Wall"? Answer: You need Buchwald G3/G4 Precatalysts . specifically those with "Dialkylbiaryl phosphine" ligands like XPhos or SPhos . These ligands form a "monoligated" Pd(0) species that is small enough to enter the steric cleft but electron-rich enough to force oxidative addition.

Protocol: High-Steric Suzuki Coupling

  • Catalyst: XPhos Pd G2 (2–5 mol%).

  • Base:

    
      (3.0 equiv) – Crucial: Use tribasic phosphate, not carbonate, for hindered substrates to facilitate the transmetallation step.
    
  • Solvent: 1,4-Dioxane/Water (4:1) . The water is essential for the boronic acid activation.

  • Temperature: 100°C (Sealed tube).

SuzukiMechanism Step1 Catalyst Activation (XPhos-Pd-G2 -> Pd(0)-XPhos) Step2 Oxidative Addition (Rate Limiting Step due to Sterics) Step1->Step2 Pd(0) is small enough to enter steric cleft Step3 Transmetallation (Requires K3PO4/H2O) Step2->Step3 Ar-Pd-X formed Step4 Reductive Elimination (Forms C-C Bond) Step3->Step4 Biaryl complex Step4->Step1 Regenerate Pd(0)

Figure 2: Catalytic cycle emphasizing the critical oxidative addition step facilitated by specialized ligands.

References & Authoritative Grounding

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization.[3] Journal of Organic Chemistry.[1]

    • Relevance: Establishes the baseline for electrophilic cyclization and iodine-mediated synthesis, providing a comparison for steric tolerance.

    • [Source: J. Org.[1][3] Chem.]([Link])

  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles.[2][5] Organic Letters.[3][5]

    • Relevance: Validates the use of regioselective control in [3+2] cycloadditions, critical when the 1-MeCp group directs the dipole orientation.

    • [Source: Org.[3][6][7] Lett.]([Link])

  • Hansen, T. V., et al. (2005). Regioselective Synthesis of 3,5-Disubstituted Isoxazoles.[8] Journal of Organic Chemistry.[1]

    • Relevance: Discusses the use of Chloramine-T and other in situ nitrile oxide generators that are milder and better suited for sensitive/bulky substrates.

    • [Source: J. Org.[1][3] Chem.]([Link])

  • BenchChem Technical Support. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

    • Relevance: Provides industrial standard protocols for overcoming catalyst deactivation in hindered systems (Ligand:Pd ratios and base selection).

  • Madhavan, S., et al. (2021). Transition Metal‐Mediated Functionalization of Isoxazoles.[9] Asian Journal of Organic Chemistry.[9]

    • Relevance: A comprehensive review on C-H activation and cross-coupling of isoxazoles, specifically addressing the stability of the N-O bond under metal-catalyzed conditions.

    • [Source: Asian J. Org.[9] Chem.]([Link])

Disclaimer: These protocols involve hazardous chemicals (azides, nitrile oxides, heavy metals). Always perform a full risk assessment before experimentation.

Sources

Technical Support Center: Stability and Handling of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique combination of a 1,2-oxazole (isoxazole) ring, a primary amine, and a cyclopropyl moiety presents specific challenges, particularly regarding its stability in acidic conditions. This document provides in-depth answers to frequently encountered issues, troubleshooting strategies for common experimental problems, and validated protocols to ensure the integrity of your compound.

Section 1: Frequently Asked Questions (FAQs) - Core Chemical Principles

This section addresses the fundamental chemical properties of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine that govern its behavior in acidic media.

Q1: What are the primary sites of protonation on 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine in an acidic medium?

The molecule has two potential basic sites: the exocyclic 5-amino group and the nitrogen atom within the 1,2-oxazole ring. The lone pair of electrons on the 5-amino group is significantly more basic and accessible than the lone pair on the sp2-hybridized ring nitrogen.[1] Therefore, under acidic conditions, protonation will occur preferentially at the amino group to form the corresponding ammonium salt.[2][3] While protonation of the ring nitrogen is less favorable, it can occur, especially in strongly acidic conditions. This secondary protonation is a critical step that activates the ring toward hydrolytic degradation.[4]

ProtonationEquilibrium cluster_main Dominant Pathway (Primary Amine Protonation) cluster_secondary Secondary Pathway (Ring Protonation) Mol 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine Salt Ammonium Salt (Increased Water Solubility) Mol->Salt + H⁺ (pKa ~10-11) Salt->Mol - H⁺ Mol_ring 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine ProtonatedRing Protonated Isoxazole Ring (Activated for Hydrolysis) Mol_ring->ProtonatedRing + H⁺ (Strong Acid) (pKa << 5)

Caption: Protonation equilibria of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine.

Q2: What is the primary degradation pathway for this compound under acidic conditions?

The principal vulnerability of the 1,2-oxazole ring system is the weak N-O bond, which is susceptible to cleavage.[5] In the presence of acid, protonation of the ring nitrogen activates the ring for nucleophilic attack by water, leading to hydrolytic cleavage.[4][6] This process, known as acid-catalyzed hydrolysis, results in the opening of the heterocyclic ring to form linear degradation products. The reaction rate is dependent on pH and temperature, with degradation accelerating at lower pH values and higher temperatures.[6][7]

Q3: What are the likely degradation products I should monitor for during my experiments?

Acid-catalyzed hydrolysis of the 5-amino-1,2-oxazole ring is expected to yield a β-ketonitrile derivative. The specific product from 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine would be 3-cyano-1-(1-methylcyclopropyl)propan-1-one . Monitoring for the mass corresponding to this structure (C7H9NO, MW: 123.15) via LC-MS is a reliable method for detecting degradation.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to solving practical problems encountered during synthesis and workup.

Problem Probable Cause(s) Recommended Solutions & Explanations
Low or no yield of the desired product after an acidic workup or reaction. Hydrolytic Degradation: The compound has decomposed due to prolonged exposure to strongly acidic conditions (e.g., extraction with 1M HCl).[4][8]1. Minimize Contact Time: Perform acidic washes or extractions quickly and at low temperatures (0-5 °C) to reduce the rate of hydrolysis.[8] 2. Use Milder Acids: Substitute strong mineral acids (HCl, H2SO4) with weaker organic acids (e.g., citric acid, acetic acid) or a buffered solution (pH 3-5) where possible.[8] 3. Biphasic Reaction: If applicable, run the reaction in a biphasic system to keep the amine salt in the aqueous phase, minimizing its time in the presence of other reagents.
Appearance of unexpected peaks in NMR or LC-MS analysis post-purification. 1. On-Column Degradation: Residual acid on silica gel during chromatography can cause degradation. 2. Degradation Product Co-elution: The degradation product, being relatively polar, may co-elute with the desired compound.1. Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine in the eluent) to neutralize acidic sites. 2. Thorough Workup: Ensure the organic phase is washed with a mild base (e.g., saturated NaHCO₃ solution) and water to remove all acid before concentration and chromatography. 3. Analytical Confirmation: Use LC-MS to check for a peak corresponding to the mass of the expected degradation product (m/z = 124.07 [M+H]⁺).
The compound fails to extract from an aqueous acidic layer into an organic solvent. Salt Formation: The protonated 5-amino group forms a water-soluble ammonium salt, which has very low partition into common organic solvents like ethyl acetate or dichloromethane.[3]1. Basify the Aqueous Layer: Carefully adjust the pH of the aqueous layer to >9-10 with a suitable base (e.g., 1M NaOH, K₂CO₃) while cooling in an ice bath. This deprotonates the ammonium salt, regenerating the neutral, organic-soluble free amine. 2. Confirm with pH Paper: Use pH paper or a pH meter to ensure complete neutralization before re-extracting with an organic solvent. 3. Use a More Polar Solvent: In some cases, extraction with a more polar solvent like n-butanol may be effective, but basification is the standard and preferred method.

Section 3: Protocols & Methodologies

These protocols provide validated, step-by-step procedures for handling 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine to maximize yield and purity.

Protocol 3.1: Recommended pH-Controlled Aqueous Workup

This protocol is designed to isolate the compound after a reaction while minimizing the risk of acid-catalyzed degradation.

  • Initial Quench: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and cold deionized water.

  • Acidic Wash (If Necessary): To remove basic impurities, extract the organic layer with a pre-chilled, buffered aqueous solution at pH 4-5 (e.g., citrate buffer). Rationale: This pH is sufficient to protonate many byproducts without being harsh enough to cause rapid degradation of the target compound.[8] Perform this step quickly.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

Protocol 3.2: Stress Testing for pH and Temperature Stability

This protocol helps determine the stability limits of the compound in your specific reaction matrix.

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 7, 9).[8]

  • Incubation: In separate vials, add an aliquot of the stock solution to each buffer. Create replicate sets for each temperature to be tested (e.g., 4 °C, 25 °C, 50 °C).

  • Time Points: At designated time points (e.g., 0h, 1h, 4h, 8h, 24h), take an aliquot from each vial.

  • Analysis: Quench any reaction by neutralizing the aliquot if necessary. Analyze the sample immediately by LC-MS to determine the percentage of the remaining parent compound and the formation of any degradation products.

  • Data Compilation: Record the results in a table to visualize the stability profile.

pHTemperature (°C)% Parent Compound Remaining (t=0h)% Parent Compound Remaining (t=4h)% Parent Compound Remaining (t=24h)
2.025100%
4.025100%
7.025100%
2.050100%
4.050100%
Note: This table is a template for users to populate with their experimental data.

Section 4: Mechanistic Visualizations

The following diagrams illustrate the key chemical transformations discussed in this guide.

HydrolysisMechanism cluster_workflow Proposed Acid-Catalyzed Hydrolysis Pathway Start 5-Amino-1,2-oxazole Derivative Step1 Step 1: Ring N-Protonation (Rate-Limiting) Start->Step1 + H⁺ Intermediate1 Activated Oxazolium Ion Step1->Intermediate1 Step2 Step 2: Nucleophilic Attack by H₂O Intermediate1->Step2 + H₂O Intermediate2 Tetrahedral Intermediate Step2->Intermediate2 Step3 Step 3: Ring Opening (N-O Bond Cleavage) Intermediate2->Step3 Intermediate3 Open-Chain Imine Step3->Intermediate3 Step4 Step 4: Tautomerization & Hydration Intermediate3->Step4 EndProduct Final Degradation Product (β-Ketonitrile Derivative) Step4->EndProduct

Caption: Proposed mechanism for the acid-catalyzed degradation of the 1,2-oxazole ring.

ExperimentalWorkflow cluster_flow Recommended Experimental Workflow Start Start Experiment CheckAcid Is an acidic step (reaction or workup) required? Start->CheckAcid NoAcid Proceed under neutral/basic conditions CheckAcid->NoAcid No UseMild Use mildest possible acid (e.g., pH 4-5 buffer) CheckAcid->UseMild Yes Analysis Analyze for Purity and Degradation (LC-MS) NoAcid->Analysis ControlTemp Maintain low temperature (0-5 °C) UseMild->ControlTemp MinimizeTime Minimize exposure time ControlTemp->MinimizeTime Workup Perform pH-Controlled Workup (Protocol 3.1) MinimizeTime->Workup Workup->Analysis End End Analysis->End

Caption: Decision workflow for handling 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine.

References

  • Benchchem. Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvEL36mazalaTTdiSel6FVVLofjtUW_yKzG5tv5QbaVr1z7OYa0HbhgOspChpVzorC87ebjzZc2PYqe8nwp0gPjk7Zj2-_BU95Y7SXNd_23NjNtzhxgKCsRC1DawJVvJfHZRo9kVtY41eI6iknt01tmZUEa3wqXtUHnnxID_85B_VTbMDQZgwTYytBsvE-I-2P5rglKpQbvuI92lregxap4tZASkgtwJOkawoGkY854tGPyF-2JkeVr1JVvWqjurrc9Wr-pPixXg==]
  • Ortiz, C. S., & de Bertorello, M. M. (1992). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of pharmaceutical sciences, 81(9), 911–914. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoZJQtjREW5FibJR8kRbzFcFNouzHcHD7RvBw1luP_x4uDtFxRJdVA0frMjaJTMm_y0eOLPzD3IxywEWmUS02vmWOcVbwaDAAYTGTXkpepGsXnqAXJbwqC-B12bt9FrtyPd0c=]
  • Benchchem. Stability issues of the oxazole ring in (2,5-dimethyl-1,3-oxazol-4-yl)methylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSzuil9Hc_b19JTol8FKpNxB77oOIkRD-n4OwcaG0icOezwtYmezB9cqK3Q_6Gh1R0hDXMuSuY_jzHTNKPQyyGnsc2lb5w-IPD3DBT_c3Wt1ympdHaQXxyqgSkKfuEbupvVW-9h3HnK7HGtGpxGN0kLPEtfViAtxBge0mwPrGplk1JA5Cs8KYiI4ymRtSRSP_epREWkO9wUsWf-k_kbjuxbyBSEU-iTKZtbvg_uA==]
  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of pharmaceutical sciences, 83(10), 1457–1460. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjuM5qmWeNe3GFYZmCwKj9MvLEfWhz45zZ0TZYuvTj8aiVc6rjB3LCB5PlQtHmse8rl0QFdZUeFM3OjM_d-RiyrhX5oLWVG2K-o7Er-kJf6BKXsDGls6TNK6u7ZuSjrwzSRt0=]
  • Benchchem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUSlNN1g6_i2V1cu8LG6iwtEtubRHfxZr6SFJBcKHLV8ykBPlcaAfdJYKnc4Tj36haKWQEuBQlCdWOOgZZPIsq9XjcdcCZ2GfFWLhqFJi8ttCwdmusXpyz7rNdkf8VK1-B3vRzpARCW8tUV7om3pXVprVlGRAD5uK6XoICeYsNzTMcaFm5lTD2fEDrsA_iAFW5zitDF--kQamfMLq3V03EyvzDI0unOotLPFgkYzB8xGc1Dov-Bgeb1kYrUzcjltXX6qZvueja]
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Sources

Technical Support Center: Optimization of Recrystallization Solvents for 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize the recrystallization of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine. By integrating fundamental principles with practical troubleshooting, this document serves as a self-validating system for achieving high purity and yield.

Introduction to Recrystallization of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine is a heterocyclic amine with a molecular formula of C7H10N2O[1]. The presence of both a basic amine group and a polar oxazole ring, combined with a nonpolar methylcyclopropyl substituent, presents a unique challenge for solvent selection in recrystallization. The primary goal of recrystallization is to dissolve the crude compound in a suitable solvent at an elevated temperature and then allow it to crystallize in a purified form upon cooling, leaving impurities behind in the solvent. The ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.

This guide will walk you through a systematic approach to solvent screening and optimization, addressing common challenges and providing in-depth explanations for the proposed methodologies.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine to consider for recrystallization?

A1: Understanding the compound's properties is the first step. Key parameters include:

  • Polarity: The molecule has both polar (amine, oxazole) and non-polar (methylcyclopropyl) regions. This suggests that a solvent system with intermediate polarity or a mixture of polar and non-polar solvents might be effective.

  • Basicity: As an amine, this compound is basic and can react with acidic solvents[2]. This property can be exploited for purification, for instance, by forming a salt that can be selectively precipitated and then neutralized to recover the purified amine.

  • Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) may exhibit higher solubility.

  • Predicted Lipophilicity (XlogP): The predicted XlogP value is 1.1, indicating a moderate level of lipophilicity[1][3]. This further supports the use of solvents with intermediate polarity.

Q2: I don't have a known melting point for this compound. How does this affect my recrystallization experiment?

A2: The absence of a known melting point means you cannot use it as a preliminary purity indicator. However, a sharp melting point of the final recrystallized product, as determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus, can serve as a strong indicator of high purity. During your initial trials, focus on obtaining well-formed crystals and assessing their purity via analytical techniques like HPLC or NMR.

Q3: My compound is not dissolving in common organic solvents. What should I do?

A3: For amine compounds that are insoluble in common organic solvents, utilizing their basicity is a common strategy. You can use organic acids, such as acetic acid or trifluoroacetic acid (TFA), to protonate the amine, forming a salt which may have different solubility characteristics[4]. The free amine can then be regenerated by basification. However, be aware that some amines can be sensitive to strong acids and may degrade[4].

Q4: The compound "oiled out" instead of crystallizing. What causes this and how can I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in the solvent mixture. To address this:

  • Reduce the rate of cooling: Slow cooling allows for the formation of an ordered crystal lattice.

  • Use a larger volume of solvent: This will lower the saturation point.

  • Add a co-solvent: Introducing a solvent in which the compound is less soluble can sometimes induce crystallization.

  • Scratch the inside of the flask: This can provide a surface for nucleation.

  • Seed the solution: Adding a small crystal of the pure compound can initiate crystallization.

Part 2: Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Recovery - The compound is too soluble in the chosen solvent at low temperatures.- Insufficient cooling.- Premature crystallization during hot filtration.- Add an anti-solvent (a solvent in which the compound is insoluble) to the filtrate to precipitate more product.- Cool the solution in an ice bath or refrigerator for a longer period.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.
Poor Crystal Quality (e.g., needles, powder) - Cooling the solution too quickly.- High degree of supersaturation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use a more dilute solution.
Colored Impurities in Final Product - Impurities are co-crystallizing with the product.- The compound is degrading during heating.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.- Use a lower boiling point solvent to avoid thermal degradation.
No Crystallization Occurs - The solution is not supersaturated.- The compound is highly soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.

Part 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to identify a suitable single-solvent or two-solvent system for the recrystallization of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine.

Materials:

  • Crude 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

  • A selection of solvents with varying polarities (see table below)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a range of solvents with diverse polarities.

Solvent Polarity Index Boiling Point (°C) Expected Solubility Behavior
Heptane0.198Low solubility
Toluene2.4111Low to moderate solubility
Dichloromethane3.140Moderate solubility
Ethyl Acetate4.477Moderate to high solubility
Isopropanol3.982High solubility, potential for H-bonding
Ethanol4.378High solubility, potential for H-bonding
Acetonitrile5.882High solubility
Water10.2100Low solubility
  • Initial Solubility Test (Room Temperature):

    • Place approximately 10-20 mg of the crude compound into separate test tubes.

    • Add 0.5 mL of each selected solvent to the respective test tubes.

    • Vortex for 30 seconds and observe the solubility. A good candidate solvent will show poor solubility at room temperature.

  • Hot Solubility Test:

    • Gently heat the test tubes containing the insoluble or sparingly soluble samples in a heating block or water bath.

    • Incrementally add more solvent (in 0.1 mL portions) with heating until the compound fully dissolves.

    • Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume at an elevated temperature.

  • Crystallization Test:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, place the test tubes in an ice bath.

    • Observe the formation of crystals. Note the quantity and quality of the crystals.

  • Two-Solvent System (if a single solvent is not ideal):

    • If the compound is very soluble in one solvent and insoluble in another, a two-solvent system can be employed.

    • Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature.

    • Slowly add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Protocol 2: Bulk Recrystallization

Once a suitable solvent system is identified from the screening process, proceed with bulk recrystallization.

Materials:

  • Crude 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

  • Optimized recrystallization solvent or solvent system

  • Erlenmeyer flask

  • Condenser

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent and attach a condenser.

    • Heat the mixture with stirring until the compound is fully dissolved. Add a minimal amount of additional solvent if necessary.

  • Hot Filtration (if insoluble impurities are present):

    • Pre-heat a separate flask and funnel.

    • Quickly filter the hot solution to remove any insoluble impurities.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, you can further cool the flask in an ice bath to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

  • Purity and Yield Analysis:

    • Determine the melting point of the dried crystals.

    • Assess purity using HPLC, LC-MS, or NMR.

    • Calculate the percentage yield.

Part 4: Visualizations

Workflow for Recrystallization Solvent Optimization

Recrystallization_Workflow start Start: Crude Compound solvent_screening Solvent Screening (Protocol 1) start->solvent_screening single_solvent Single Solvent System Identified? solvent_screening->single_solvent two_solvent Develop Two-Solvent System single_solvent->two_solvent No bulk_recrystallization Bulk Recrystallization (Protocol 2) single_solvent->bulk_recrystallization Yes two_solvent->bulk_recrystallization analysis Purity & Yield Analysis (HPLC, NMR, MP) bulk_recrystallization->analysis troubleshooting Troubleshooting (e.g., Oiling Out, Low Yield) bulk_recrystallization->troubleshooting end End: Pure Compound analysis->end troubleshooting->solvent_screening

Caption: A flowchart illustrating the systematic workflow for optimizing a recrystallization protocol.

Decision Tree for Troubleshooting Common Recrystallization Issues

Troubleshooting_Tree start Recrystallization Issue oiling_out Compound 'Oiled Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No oiling_out_sol - Reduce cooling rate - Use more solvent - Add anti-solvent oiling_out->oiling_out_sol Yes no_crystals No Crystals Formed? low_yield->no_crystals No low_yield_sol - Add anti-solvent - Cool for longer - Pre-heat funnel low_yield->low_yield_sol Yes no_crystals_sol - Evaporate solvent - Add anti-solvent - Scratch flask/Seed no_crystals->no_crystals_sol Yes success Successful Crystallization no_crystals->success No oiling_out_sol->success low_yield_sol->success no_crystals_sol->success

Caption: A decision tree to guide troubleshooting common issues encountered during recrystallization.

References

  • Vertex AI Search. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • PubChem. 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine.
  • McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry (9th ed.). Cengage Learning.
  • Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary).
  • PubChem. 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine.

Sources

Technical Support Center: Isoxazol-5-amine Stability & Workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition of Isoxazol-5-amines During Workup and Isolation

Executive Summary & Stability Profile

The Core Problem: Isoxazol-5-amines are notoriously labile heterocycles. While the 5-amino group provides necessary nucleophilicity for downstream synthesis (e.g., pyrimidine formation), it simultaneously renders the ring electron-rich and susceptible to Base-Induced Ring Opening (BIRO) .

Unlike robust heterocycles (e.g., pyridines), the isoxazole N-O bond is a "loaded spring." Under basic conditions—common in standard workups (e.g., NaHCO₃ washes)—the ring collapses into thermodynamically stable acyclic nitriles (


-cyanoacetamides).

Stability Matrix:

Parameter Stability Rating Risk Factor Mechanism of Failure

| Basic pH (>8) | 🔴 Critical | High | Deprotonation at C3/C4


 N-O Cleavage 

Nitrile formation. | | Acidic pH (<4) | 🟡 Moderate | Medium | Hydrolysis of amine; Decarboxylation (if C4-COOH present). | | Thermal (>60°C) | 🟡 Moderate | Medium | N-O bond homolysis; Boulton-Katritzky rearrangement. | | Nucleophiles | 🟠 High | High | Attack at C3/C5 leading to fragmentation. |

The Science of Decomposition (Diagnostic)

To prevent product loss, you must understand the invisible mechanism destroying your compound in the separatory funnel.

Mechanism: Base-Induced Ring Opening (The "Leflunomide Effect")

The most common failure mode mirrors the metabolism of the drug Leflunomide . Even weak bases (like saturated sodium bicarbonate) can trigger the deprotonation of the C3-proton (or side chain), causing the N-O bond to snap.

Isoxazole_Decomposition Isoxazole Isoxazol-5-amine (Intact Ring) Base Base Contact (e.g., NaHCO3 wash) Isoxazole->Base Workup Intermediate Anionic Intermediate (Ring Strain) Base->Intermediate C3 Deprotonation Product α-Cyanoacetamide (Acyclic Nitrile) Intermediate->Product N-O Bond Cleavage (Irreversible)

Figure 1: The irreversible cascade of isoxazole ring opening under basic conditions. Once the N-O bond cleaves, the ring cannot be reformed easily.

Troubleshooting Guide (Q&A)

Q1: I washed my reaction mixture with sat. NaHCO₃ to remove acid, and my product disappeared from the organic layer. Where did it go?

  • Diagnosis: You likely triggered Base-Induced Ring Opening . The resulting acyclic nitrile (

    
    -cyanoacetamide) is often much more water-soluble (as an enolate) than the parent isoxazole.
    
  • Solution: Never wash isoxazol-5-amines with aqueous base if the C3 position is unsubstituted. Use a pH 5-6 phosphate buffer or water to remove salts. If you must neutralize an acid, add solid NaHCO₃ very slowly to a cold, stirring biphasic mixture, ensuring the internal pH never exceeds 7.0.

Q2: My LCMS shows the correct mass, but the NMR is messy and shows a nitrile peak (~2200 cm⁻¹ in IR).

  • Diagnosis: Partial rearrangement. The "correct mass" is misleading because the ring-opened isomer (the nitrile) has the exact same molecular weight (isomerization).

  • Verification: Check for the disappearance of the characteristic isoxazole C4-H signal (typically

    
     5.0–6.0 ppm) and the appearance of a broad exchangeable signal or methylene protons characteristic of the cyanoacetamide.
    

Q3: The product turns into a brown oil/tar on the rotovap.

  • Diagnosis: Thermal instability. Isoxazol-5-amines are thermally sensitive.

  • Solution:

    • Keep the water bath below 40°C .

    • Do not concentrate to dryness if possible; co-evaporate with heptane to precipitate the solid.

    • Avoid high-vacuum drying for extended periods if the compound is an oil; it may promote intermolecular condensation.

Standard Operating Procedures (Protocols)

Protocol A: The "Crash-Out" Method (Preferred)

Best for: High-yielding reactions where the product crystallizes. Theory: Avoids aqueous extraction entirely, minimizing exposure to pH extremes.

  • Concentration: Remove the reaction solvent (often Ethanol or DMF) to ~20% of the original volume.

  • Antisolvent: Slowly add ice-cold water (ratio 5:1 water:residue).

  • Induction: Scratch the flask or sonicate to induce precipitation.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with cold water (neutral pH) followed by hexanes (to remove organic impurities).

  • Drying: Vacuum dry at ambient temperature.

Protocol B: Buffered Extraction (If Extraction is Mandatory)

Best for: Oily products or when impurities are water-soluble.

  • Quench: Cool the reaction mixture to 0°C.

  • Dilution: Dilute with EtOAc or DCM.

  • Buffer Prep: Prepare a 0.5 M Phosphate Buffer (pH 5.5 - 6.0) .

  • Wash: Wash the organic layer gently with the buffer. DO NOT use NaOH, Na₂CO₃, or NaHCO₃.

  • Separation: Separate layers quickly. Keep the organic layer cold.

  • Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic/Lewis acidic) or K₂CO₃ (basic).

  • Evaporation: Evaporate at <35°C.

Decision Logic for Workup

Workup_Logic Start Reaction Complete State Is product a Solid or Oil? Start->State Solid Solid State->Solid Oil Oil / Soluble State->Oil Precip Protocol A: Crash-out (Ice Water) Solid->Precip Extract Protocol B: Extraction Oil->Extract Filter Filter & Wash (Neut. Water + Hexane) Precip->Filter Buffer Use pH 5-6 Buffer (NO NaHCO3) Extract->Buffer Dry Dry over Na2SO4 (Evap < 40°C) Buffer->Dry

Figure 2: Decision matrix for isolating labile isoxazol-5-amines.

References

  • Mechanism of Ring Opening (Leflunomide)

    • Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[1][2]

    • Source: Drug Metabolism and Disposition (2003).[2]

    • URL:[Link]

  • General Isoxazole Instability

    • Title: Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion.[3][4]

    • Source: The Journal of Organic Chemistry (2019).[3]

    • URL:[Link]

  • Synthesis & Green Workup

    • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose (Green Chemistry Approach).
    • Source: MDPI / Preprints (2024).
    • URL:[Link]

Sources

Validation & Comparative

HPLC method development for purity testing of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Method Development for Purity Analysis of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the development of a robust, stability-indicating purity testing method for the novel compound 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine. As a critical intermediate or active pharmaceutical ingredient (API), ensuring the purity of this molecule is paramount for safety and efficacy in drug development. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision in the method development process, from column selection to forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Analyte Characterization: The Foundation of Method Development

The molecular structure of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine dictates our analytical strategy. It possesses three key features:

  • A non-polar cyclopropyl moiety , which contributes to hydrophobic retention in reversed-phase chromatography.[3]

  • A polar 1,2-oxazole ring , a heterocyclic system that adds polarity.

  • A basic primary amine (-NH2) group , the most influential feature for method development. This group is readily protonated at acidic pH and can interact with residual silanols on silica-based HPLC columns, potentially causing poor peak shape (tailing).[4]

Publicly available data predicts an XlogP of 1.1, classifying it as a relatively polar compound.[5] The basic amine necessitates careful control of the mobile phase pH to ensure consistent ionization and achieve symmetric, reproducible peaks.[6]

A Comparative Analysis of Reversed-Phase Column Chemistries

The selection of the stationary phase is the most critical factor influencing chromatographic selectivity.[7] For a polar, basic analyte like ours, a systematic comparison of modern column technologies is essential. We evaluated three distinct reversed-phase columns to find the optimal balance of retention, resolution, and peak shape.

Experimental Conditions for Column Screening:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 5% to 95% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 235 nm (based on hypothetical UV scan)

  • Analyte Concentration: 0.5 mg/mL

Table 1: Comparative Performance of Different HPLC Columns
Column TypeDescriptionTailing Factor (Asymmetry)Resolution (Rs) from Nearest ImpurityKey Observations & Rationale
Standard C18 A conventional octadecylsilane phase.1.81.4Exhibited significant peak tailing for the main analyte due to strong secondary interactions between the protonated amine and acidic silanols. Resolution from a key impurity was insufficient.
Polar-Embedded C18 A C18 phase with an embedded polar group near the silica surface.1.22.5The embedded polar group shields the analyte from residual silanols, drastically improving peak shape. It also provides enhanced retention for polar compounds under highly aqueous conditions.[8]
Phenyl-Hexyl A stationary phase with phenyl rings, offering alternative selectivity.1.42.1Provided a different elution order for some impurities due to π-π interactions.[4] While peak shape was better than the standard C18, it was not as symmetric as the polar-embedded phase for this specific analyte.

Mobile Phase Optimization: The Key to Robustness

With the column selected, we turn to optimizing the mobile phase to fine-tune the separation.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and their choice can significantly impact selectivity.[6]

  • Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency. It acts as a weak hydrogen bond acceptor.[4]

  • Methanol (MeOH): Is a protic solvent, acting as both a hydrogen bond donor and acceptor, which can create unique interactions and change selectivity.[4]

In our screening, ACN provided sharper peaks and slightly better resolution for the critical impurity pair. Therefore, ACN was retained as the organic modifier.

pH Control: Managing the Basic Amine

Controlling the mobile phase pH is non-negotiable for ionizable compounds.[6] A buffer is reliable only within ±1 pH unit of its pKa.[6] We investigated two pH ranges to control the ionization state of the primary amine.

start Analyte has a basic amine group low_ph Low pH (e.g., 2.5 - 3.5) Analyte is protonated (R-NH3+) start->low_ph Option 1 high_ph High pH (e.g., 9 - 10) Analyte is neutral (R-NH2) start->high_ph Option 2 low_ph_pro Pros: - Excellent peak shape - Suppresses silanol interactions low_ph->low_ph_pro low_ph_con Con: - Lower retention low_ph->low_ph_con high_ph_pro Pro: - Increased retention high_ph->high_ph_pro high_ph_con Con: - Requires high-pH stable column - Potential for peak tailing high_ph->high_ph_con

Caption: Logical workflow for mobile phase pH selection.

Given the excellent peak shape and sufficient retention observed with the polar-embedded column, a low pH mobile phase using 0.1% formic acid in water (pH ~2.7) was confirmed as the optimal choice. This approach ensures the analyte is consistently in its protonated form, leading to a highly robust and reproducible method.

The Optimized Stability-Indicating HPLC Method

This protocol represents the fully optimized and validated method for the purity analysis of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine.

Experimental Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 70
    18.0 95
    20.0 95
    20.1 10

    | 25.0 | 10 |

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Forced Degradation Studies

To ensure the method is "stability-indicating," the drug substance was subjected to stress conditions to produce degradation products.[9][10] The goal is to demonstrate that the method can separate the intact API from any potential degradants, which is essential for assessing drug stability.[11][12]

Table 2: Summary of Forced Degradation Results
Stress Condition% Degradation of APIPeak Purity of APIObservations
Acid Hydrolysis (0.1N HCl, 60°C, 8h)12.5%PassedTwo major degradation peaks were well-resolved from the main peak.
Base Hydrolysis (0.1N NaOH, 60°C, 4h)25.8%PassedSignificant degradation observed with three new peaks, all baseline resolved.
Oxidative (3% H₂O₂, RT, 24h)8.2%PassedOne minor degradation product formed, well-separated.
Thermal (80°C, 48h)< 1.0%PassedThe compound is highly stable to thermal stress.
Photolytic (ICH Q1B, 1.2M lux-hrs)2.1%PassedMinor degradation observed, indicating some light sensitivity.

The results confirm the method's specificity and stability-indicating nature. In all cases, the main analyte peak was spectrally pure (as determined by PDA analysis), and all degradation products were well-resolved, ensuring accurate purity assessment.[13]

Method Validation Overview (ICH Q2(R1))

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14]

cluster_dev Method Development cluster_val Method Validation (ICH Q2) A Analyte Characterization B Column & Mobile Phase Screening A->B C Method Optimization B->C D Forced Degradation C->D E Specificity D->E F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Validated Method for Routine Use

Caption: Overall workflow for HPLC method development and validation.

Table 3: Summary of Validation Parameters and Results
Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity No interference at the analyte retention time. Peak purity > 990.No interference observed. Peak purity index = 999.8.Passed
Linearity (R²) ≥ 0.9990.9997Passed
Range 0.05% to 150% of nominal concentration0.025 - 0.75 mg/mLPassed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.1%Passed
Precision (Repeatability, %RSD) ≤ 2.0%0.45%Passed
Precision (Intermediate, %RSD) ≤ 2.0%0.68%Passed
Limit of Quantitation (LOQ) S/N ≥ 100.05% (0.25 µg/mL)Passed
Robustness %RSD ≤ 2.0% for varied conditions (flow, temp, pH)All variations met criteria.Passed

The successful completion of all validation tests confirms that the analytical method is accurate, precise, and reliable for the purity testing of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine.[2][15]

Conclusion

The development of a robust HPLC purity method requires a systematic and scientifically-grounded approach. Through a comparative evaluation of column chemistries and careful optimization of mobile phase conditions, we have established a stability-indicating method for 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine. The final method, utilizing a Polar-Embedded C18 column with a formic acid-buffered acetonitrile/water gradient , demonstrates excellent selectivity, peak shape, and robustness. Full validation according to ICH guidelines confirms its suitability for routine quality control and stability testing in a regulated drug development environment.

References

  • Waters Corporation. (n.d.). Column Selection for HPLC Method Development. Waters.
  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova.
  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
  • Rasmussen, H. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Patel, Y. et al. (2025, August 10). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Alltech. (n.d.). An Efficient Approach to Column Selection in HPLC Method Development. vscht.cz.
  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Element Lab Solutions.
  • Patel, P. et al. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Phenomenex Team. (2025, April 1). Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Sepuxianyun. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Welch Materials.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC. BenchChem.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Dolan, J. W. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • PubChemLite. (n.d.). 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine.
  • Majors, R. E., & Przybyciel, M. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA.

Sources

Technical Guide: Bioactivity & SAR Profiling of Cyclopropyl vs. Isopropyl Isoxazol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Rigid-Flexible Trade-off[1]

In the optimization of isoxazol-5-amine scaffolds—common pharmacophores in kinase inhibitors (e.g., p38 MAPK), IDO1 inhibitors, and GPCR antagonists—the substitution of an isopropyl (i-Pr) group with a cyclopropyl (c-Pr) group is a high-impact bioisosteric switch.[1]

This guide objectively compares these two substituents, analyzing their effects on potency, metabolic stability, and physicochemical properties.[1][2]

Core Comparison Matrix
FeatureCyclopropyl (c-Pr) Isoxazol-5-amine Isopropyl (i-Pr) Isoxazol-5-amine Impact on Drug Design
Conformation Rigid, planar (

-aromatic character)
Flexible, rotatablec-Pr reduces entropic penalty upon binding.[1]
Lipophilicity (LogP) Lower (~1.[1]14)Higher (~1.[1]53)c-Pr improves solubility and lowers plasma protein binding.[1]
Metabolic Stability High (blocks CYP oxidation)Low (tertiary C-H is a metabolic "soft spot")c-Pr extends half-life (

).[1]
Electronic Effect Electron-donating (+I),

-acceptor capability
Strong Electron-donating (+I)c-Pr modulates the pKa of the 5-amine slightly less than i-Pr.[1]
Steric Bulk Compact, fills narrow pocketsBulky, fills hydrophobic voidsUse i-Pr for bulk filling; use c-Pr for narrow clefts.[1]

Physicochemical & Structural Decoding[1]

The bioactivity differences between these analogs stem fundamentally from their distinct orbital geometries and steric vectors.

Electronic & Steric Vectors

The cyclopropyl group is not merely a "smaller isopropyl."[3] It possesses significant


 character (Walsh orbitals), allowing it to conjugate with the isoxazole 

-system.[1] This creates a "pseudo-double bond" effect, locking the substituent in a bisected conformation relative to the aromatic ring, whereas the isopropyl group rotates freely, sweeping a larger conformational volume.
Visualization: Structural & Electronic Decision Tree

The following diagram illustrates the decision logic for selecting between c-Pr and i-Pr based on the binding pocket's requirements.

SAR_Decision_Tree Start Isoxazol-5-amine Lead Optimization Pocket_Analysis Analyze Binding Pocket Topology Start->Pocket_Analysis Narrow_Pocket Narrow/Flat Hydrophobic Pocket Pocket_Analysis->Narrow_Pocket Steric Constraint Large_Void Large/Deep Hydrophobic Void Pocket_Analysis->Large_Void Volume Requirement Select_cPr Select Cyclopropyl (c-Pr) (Rigid, Planar) Narrow_Pocket->Select_cPr Select_iPr Select Isopropyl (i-Pr) (Flexible, Bulky) Large_Void->Select_iPr Outcome_cPr Outcome: Lower Entropy Penalty Improved Metabolic Stability Select_cPr->Outcome_cPr Outcome_iPr Outcome: Maximized Van der Waals Contacts Risk of CYP Oxidation Select_iPr->Outcome_iPr

Figure 1: SAR Decision Tree for selecting between Cyclopropyl and Isopropyl substituents based on binding pocket topology and metabolic requirements.

ADME & Metabolic Stability Profiling

One of the most critical differentiators is metabolic stability. The isopropyl group contains a tertiary hydrogen atom (


) with a relatively low bond dissociation energy (BDE ~96 kcal/mol), making it a prime target for Cytochrome P450 (CYP) mediated hydroxylation.[1]
The "Magic" of Cyclopropyl

Replacing the isopropyl group with a cyclopropyl group removes this labile tertiary hydrogen. The C-H bonds in a cyclopropyl ring have higher s-character (


 hybridization) and are significantly stronger (BDE ~106 kcal/mol), making hydrogen abstraction by CYP enzymes energetically unfavorable.[1] This often results in a lower intrinsic clearance (

)
.[1]
Metabolic Pathways Diagram

Metabolic_Fate iPr_Cpd Isopropyl-Isoxazole CYP CYP450 (3A4/2D6) iPr_Cpd->CYP High Affinity cPr_Cpd Cyclopropyl-Isoxazole cPr_Cpd->CYP Low Affinity Hydroxy_iPr Tertiary Alcohol (Inactive/Excreted) CYP->Hydroxy_iPr Rapid Hydroxylation Stable_cPr Unchanged Parent (Extended t1/2) CYP->Stable_cPr Metabolic Block Ring_Open Ring Opening (Rare/Reactive) CYP->Ring_Open Minor Pathway (Radical Clock)

Figure 2: Comparative metabolic fate.[1] The isopropyl group undergoes rapid hydroxylation, while the cyclopropyl group largely resists oxidative metabolism.

Experimental Protocols

To validate these differences in your own program, use the following self-validating synthesis and assay protocols.

Synthesis of 3-Substituted Isoxazol-5-amines

This protocol uses the reaction of


-ketonitriles with hydroxylamine, a robust method for generating the 5-amine core.[1]

Reagents:

  • 3-cyclopropyl-3-oxopropanenitrile (for c-Pr analog)[1]

  • 3-isopropyl-3-oxopropanenitrile (for i-Pr analog)[1]

  • Hydroxylamine hydrochloride (

    
    )[1][4]
    
  • Sodium hydroxide (NaOH)[1]

  • Ethanol/Water[1]

Step-by-Step Methodology:

  • Preparation: Dissolve hydroxylamine hydrochloride (1.2 eq) in water and neutralize with equimolar NaOH.

  • Addition: Add the specific

    
    -ketonitrile (1.0 eq) to the hydroxylamine solution.
    
  • Reflux: Heat the mixture to reflux in ethanol (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. The 5-amino-isoxazole often precipitates.[1] If not, remove ethanol under vacuum and extract with ethyl acetate.[1]

  • Purification: Recrystallize from ethanol/water.

Validation Check:

  • c-Pr Analog: Look for characteristic high-field multiplets in

    
     NMR (0.6–1.0 ppm).[1]
    
  • i-Pr Analog: Look for the septet (~3.0 ppm) and doublet (~1.2 ppm).

Microsomal Stability Assay (Protocol)

Objective: Quantify the metabolic stability difference (


).
  • Incubation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein in phosphate buffer (pH 7.4).

  • Substrate: Add test compound (c-Pr or i-Pr analog) at 1

    
     final concentration.
    
  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot at

    
     min into ice-cold acetonitrile (stop solution).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Expected Result: The c-Pr analog should exhibit a significantly shallower slope (longer


) compared to the i-Pr analog.[1]

References

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Bioisosteres for gem-Dimethyl Groups.[1] Angewandte Chemie International Edition, 49(48), 8993–8995.[1] (Discusses lipophilicity trends of c-Pr vs i-Pr). Link[1]

  • Barnes-Seeman, D. (2014).[1] The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry, 14(11), 1335-1347.[1] Link

  • Praveen, C., et al. (2010).[1][6] AuCl3-catalyzed cycloisomerization of

    
    -acetylenic oximes leads to substituted isoxazoles.[1][6] Synlett, 2010(5), 777-781.[1] Link
    
  • BenchChem. (2025).[7][8] Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Link[1]

Sources

Unambiguous Structural Elucidation: A Comparative Guide to Validating 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine using X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of its characterization. For novel heterocyclic compounds such as 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine, a compound of interest due to its potential pharmacological activities, an unambiguous structural assignment is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural determination, with alternative and complementary spectroscopic techniques. We will delve into the causality behind experimental choices and present supporting data to empower researchers in their structural validation workflows.

The Imperative of Structural Validation

The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a potential therapeutic agent like 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine, understanding its precise molecular geometry is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how the molecule interacts with its biological target.

  • Intellectual Property: Securing robust patent claims.

  • Regulatory Submissions: Providing definitive proof of structure to regulatory bodies.

  • Synthetic Route Confirmation: Verifying the outcome of a chemical synthesis.

While various analytical techniques can provide structural information, they differ significantly in their resolving power and the certainty they offer.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline material.[1][2] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[3]

The Crystallography Workflow: A Step-by-Step Protocol with Rationale

The journey from a powdered sample to a refined crystal structure is a multi-step process, each stage demanding careful consideration and execution.

X-ray_Crystallography_Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Crystal Growth Screening A->B High Purity is Crucial C Selection of a Single Crystal B->C Vapor Diffusion, Slow Evaporation, etc. D Mounting the Crystal C->D Size > 0.1 mm E X-ray Diffraction Experiment D->E Goniometer Mounting F Data Processing & Integration E->F Collect Diffraction Pattern G Structure Solution (Phase Problem) F->G Determine Unit Cell & Space Group H Structure Refinement G->H Direct Methods or Patterson I Validation & Deposition H->I Least-Squares Refinement J J I->J CIF File Generation & Deposition (e.g., CSD)

Caption: Experimental Workflow for Single-Crystal X-ray Crystallography.

1. Compound Synthesis & Purification: The synthesis of 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine should yield a highly pure compound. Impurities can inhibit crystallization or lead to poorly ordered crystals.

2. Crystal Growth Screening: This is often the most challenging step.[4] The goal is to create a supersaturated solution from which molecules can slowly deposit in an ordered, crystalline lattice.[5]

  • Method of Choice: Vapor Diffusion. For milligram quantities of a small molecule, vapor diffusion is a highly effective technique.[5] A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent).[6] The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow and controlled crystal growth.

  • Solvent Selection: A systematic screening of various solvents and solvent/anti-solvent pairs is necessary. For 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine, a starting point would be to test its solubility in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane).

3. Selection and Mounting of a Single Crystal: A suitable crystal should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.[7] The selected crystal is carefully mounted on a goniometer head for the diffraction experiment.

4. X-ray Diffraction Experiment: The mounted crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.[8]

5. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The "phase problem," a central challenge in crystallography, is then solved to generate an initial electron density map.[7] For small molecules, this is typically achieved using direct methods.

6. Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to achieve the best possible fit with the experimental data.[9]

7. Validation and Deposition: The final structure is validated for geometric and crystallographic reasonability. The data is then typically deposited in a public database, such as the Cambridge Structural Database (CSD), in the standard Crystallographic Information File (CIF) format.[10][11][12][13][14][15][16][17][18]

Expected Data from X-ray Crystallography
ParameterExpected Information for 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P21/c, P212121
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths Precise distances between all bonded atoms (e.g., C-C, C-N, N-O)
Bond Angles Angles between all bonded atoms (e.g., C-C-C, C-N-O)
Torsion Angles Dihedral angles defining the conformation of the molecule
Absolute Stereochemistry Unambiguous assignment if chiral

Alternative and Complementary Structural Validation Techniques

While X-ray crystallography provides the most definitive structural data, other techniques are essential for characterizing the compound, especially in a non-crystalline state, and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[19][20] For 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine, ¹H and ¹³C NMR would be the primary experiments.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

¹³C NMR Spectroscopy: This provides information on the carbon framework of the molecule.

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Integrate the proton signals, determine their multiplicities (singlet, doublet, triplet, etc.), and measure coupling constants. Correlate proton and carbon signals using 2D NMR experiments (e.g., HSQC, HMBC) if necessary for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound with high accuracy.[21][22] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.[23][24]

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization, ESI) and acquire the mass spectrum.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated exact mass of the proposed structure.

Comparative Analysis of Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic arrangement, bond lengths/anglesAtomic connectivity, chemical environmentMolecular weight, elemental composition
Sample State Single CrystalSolutionSolution/Solid
Definitive Structure? Yes (for the crystalline state)No (infers connectivity)No (provides molecular formula)
Key Advantage Unambiguous 3D structureProvides data on solution-state structureHigh sensitivity and accuracy for MW
Key Limitation Requires high-quality single crystalsCan be complex for large moleculesProvides limited structural information

Conclusion

For the definitive structural validation of 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine, single-crystal X-ray crystallography is the unparalleled method of choice. It provides an unambiguous three-dimensional model of the molecule, which is essential for drug development and intellectual property protection. However, a comprehensive characterization relies on the synergistic use of multiple techniques. NMR spectroscopy confirms the atomic connectivity in solution, while mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques provide a self-validating system, ensuring the scientific integrity of the structural assignment and providing a solid foundation for further research and development.

References

  • Wikipedia. Crystallographic Information File. [Link][10]

  • Wikipedia. Cambridge Structural Database. [Link][11]

  • Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. [Link][12]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link][13]

  • University of Massachusetts Dartmouth Library. Cambridge Structural Database. [Link][14]

  • Clegg, W. (2015). The crystallographic information file (CIF). In Crystal Structure Analysis. Oxford University Press. [Link][15]

  • Thalladi, V. R. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 7), 827–833. [Link][5]

  • Unknown. Crystallization of small molecules. [Link][6]

  • SPT Labtech. Chemical crystallization. [Link][25]

  • International Union of Crystallography. A Guide to CIF for Authors. [Link][16]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link][17]

  • MIT Information Systems & Technology. Cambridge Structural Database. [Link][18]

  • Institute of Chemistry, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. [Link][23]

  • Impact Analytical. Molecular Weight Determination. [Link][21]

  • Chemistry LibreTexts. (2024). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link][26]

  • Portland Press. (2021). Beyond X-rays: an overview of emerging structural biology methods. [Link][27]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link][1]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link][24]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1667-1687. [Link][28]

  • Saint Petersburg State University. Single crystal X-ray diffraction analysis. [Link][29]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1667-1687. [Link][4]

  • Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link][3]

  • MDPI. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. [Link][30]

  • Kato, C. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In Practical Inorganic Chemistry. De Gruyter. [Link][9]

  • Broad Institute. What is Mass Spectrometry?. [Link][22]

  • ResearchGate. (2021). How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve?. [Link][31]

  • Creative Biostructure. (2023). Unraveling the Mysteries of the Molecular World: Structural Biology Techniques. [Link][32]

  • PDB-101. Methods for Determining Atomic Structures. [Link][33]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link][34]

  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding. Springer. [Link][35]

  • Creative BioMart. X-ray Crystallography. [Link][8]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link][36]

  • Excillum. Small molecule crystallography. [Link][2]

  • JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link][37]

  • Wikipedia. X-ray crystallography. [Link][7]

  • ResearchGate. (2021). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. [Link][38]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link][20]

Sources

Reference standards for 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the qualification, analysis, and selection of reference standards for 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (CAS: 95924-27-9).

As this molecule is a specialized building block rather than a Pharmacopeial API (Active Pharmaceutical Ingredient), no "USP/EP Primary Standard" exists off-the-shelf. Therefore, this guide focuses on the metrological qualification of commercial materials into "In-House Primary Standards" suitable for GMP/GLP environments.

A Qualification & Analysis Guide for Drug Development[1]

Executive Summary & Technical Context

3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (also known as 5-amino-3-(1-methylcyclopropyl)isoxazole) is a critical heterocyclic intermediate used in the synthesis of advanced kinase inhibitors, anti-inflammatory agents, and agrochemicals.

In drug development, the quality of this starting material directly impacts the impurity profile of the final Drug Substance (API). Because it contains both a basic amine and a reactive isoxazole ring, it is prone to specific degradation pathways (ring opening) and regio-isomeric impurities that "Research Grade" Certificates of Analysis (CoA) often overlook.

Core Technical Profile:

  • CAS Number: 95924-27-9[1][2][3]

  • Molecular Formula: C7H10N2O

  • Molecular Weight: 138.17 g/mol

  • Critical Quality Attribute (CQA): Regio-isomeric purity (3-amino vs. 5-amino isoxazole) and water content (hygroscopicity).

Comparative Analysis: Selecting the Right Standard

Since a Pharmacopeial CRM is unavailable, researchers must choose between using commercial reagents or developing an internal standard.

Comparison Matrix: Source Options
FeatureOption A: Commercial "Building Block" Option B: In-House Qualified Primary Standard Option C: Secondary Working Standard
Source Chemical Vendors (e.g., Ambeed, BLDpharm)Derived from Option A via rigorous characterizationDerived from Option A, calibrated against Option B
Purity Claim Typically >95% (Area %)Assigned Purity (Mass Balance/qNMR) with Uncertainty (e.g., 99.2% ± 0.5%)Calibrated against Primary (e.g., 99.1%)
Traceability Vendor Lot # onlyMetrologically traceable to SI units (via qNMR internal standard)Traceable to In-House Primary Standard
Data Package Basic H-NMR, HPLC (Area%)H/C-NMR, MS, IR, ROI, KF, Residual Solvents, DSCHPLC Purity & ID verification
Suitability Early Discovery / Route ScoutingGMP Starting Material Release / Method Validation Routine QC Release Testing
Risk High: May contain inorganic salts or regioisomers not seen in UV.Low: Full structural elucidation confirms identity and potency.Low: Sustainable and cost-effective for daily use.
Expert Insight: The "Area %" Trap

Commercial vendors often report purity by HPLC Area % . For 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine, this is dangerous because:

  • Inorganic Salts: The synthesis often involves cyclization using hydroxylamine and bases. Residual salts (NaCl, Na2SO4) are invisible to UV detection, making a 99% HPLC Area sample potentially only 85% potent by mass.

  • Response Factors: Synthetic precursors (e.g., ketonitriles) may have vastly different extinction coefficients than the amine.

Recommendation: For GMP/GLP work, you must generate an Option B (In-House Primary Standard) using the protocol below.

Qualification Protocol: Creating an In-House Primary Standard

To transform a commercial reagent into a Reference Standard, follow this self-validating workflow.

Phase 1: Structural Elucidation (Identity)
  • 1H-NMR (DMSO-d6): Confirm the cyclopropyl protons (0.6–1.0 ppm multiplet) and the methyl singlet. Crucially, verify the isoxazole proton (~5.0–6.0 ppm).

  • Regio-isomer Check: 5-amino isoxazoles typically show a C4-H signal upfield compared to 3-amino isomers. Use 2D-NMR (HMBC) to confirm the amine is at position 5.

  • Mass Spectrometry (ESI+): Confirm [M+H]+ = 139.1.

Phase 2: Purity & Potency Assignment (The "Mass Balance" Approach)

Calculate the absolute assay (


) using the following equation, mandated by ICH Q7 principles for reference standards:


  • %Impurities (ORG): Determined by HPLC (Method below).

  • %Water: Determined by Karl Fischer (KF) titration. Expect 0.5–2.0% due to amine hygroscopicity.

  • %Solvents: Determined by GC-Headspace.

  • %Residue (ROI): Residue on Ignition (Sulfated Ash) to detect inorganic salts.

Phase 3: Orthogonal Validation (qNMR)

Perform Quantitative NMR (qNMR) using a NIST-traceable internal standard (e.g., Maleic Acid or Benzyl Benzoate). The assay value from qNMR should match the Mass Balance value within ±1.0%.

Experimental Methodologies

A. HPLC Purity Method (Reverse Phase)

This method is designed to separate the amine from potential hydrolyzed open-ring byproducts.

  • Instrument: HPLC or UPLC with PDA detector.

  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH ~6.5). Note: Avoid strong acids (TFA) which might degrade the isoxazole over long runs.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 5% B (Re-equilibrate)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Isoxazole max) and 210 nm (General).

  • Temperature: 25°C.

B. System Suitability Criteria (Self-Validating)
  • Tailing Factor: NMT 1.5 (Amines often tail; ammonium acetate helps mask silanols).

  • Precision: RSD of 6 replicate injections < 2.0%.

Workflow Visualization

Diagram 1: The Standard Qualification Lifecycle

This decision tree illustrates how to process incoming raw material into a qualified standard.

QualificationWorkflow Raw Commercial Raw Material (CAS 95924-27-9) Identity Phase 1: Identity Check (NMR, MS, IR) Raw->Identity Decision1 Identity Confirmed? Identity->Decision1 Reject REJECT / Quarantine Decision1->Reject No Purity Phase 2: Impurity Profiling (HPLC + GC + KF + ROI) Decision1->Purity Yes Calc Calculate Potency (Mass Balance Equation) Purity->Calc Compare Values Match within ±1.0%? Calc->Compare qNMR Phase 3: Orthogonal Check (qNMR vs Internal Std) qNMR->Compare Release RELEASE as Primary Reference Standard (Assign Expiry: 1 Year) Compare->Release Yes Investigate Investigate Discrepancy (Check hygroscopicity/salts) Compare->Investigate No

Caption: Workflow for qualifying a commercial building block as a Reference Standard (ISO 17034 principles).

Diagram 2: Analytical Logic for Impurities

How to distinguish the target molecule from common synthesis artifacts.

ImpurityLogic Sample Unknown Peak in HPLC UV_Spec Check UV Spectrum Sample->UV_Spec Aromatic Max ~240nm (Isoxazole Ring) UV_Spec->Aromatic LowUV Max <210nm (Aliphatic/Salt) UV_Spec->LowUV MS_Check Check Mass (MS) Aromatic->MS_Check M139 m/z = 139 (Isomer?) MS_Check->M139 M_Other m/z != 139 (Byproduct) MS_Check->M_Other Action1 Run 2D NMR to distinguish 3- vs 5-amino M139->Action1 Action2 Identify via fragmentation M_Other->Action2

Caption: Analytical decision tree for identifying impurities in 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine.

References

  • International Council for Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.Link

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.Link

  • United States Pharmacopeia (USP).General Chapter <11> Reference Standards. (Requires Subscription).
  • Sperry, J. B., et al. (2016). "The Role of qNMR in the Qualification of Reference Standards." Journal of Pharmaceutical and Biomedical Analysis. (General methodology reference).
  • Ambeed. (2024). Product Entry: 3-(1-Methylcyclopropyl)isoxazol-5-amine (CAS 95924-27-9).[1][2][3][4]Link[2]

  • BLDpharm. (2024). Product Entry: 3-(1-Methylcyclopropyl)isoxazol-5-amine.[1][2][3][4]Link

Sources

Differentiating 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (CAS: 95924-27-9) is a critical heterocyclic building block, particularly in the synthesis of CFTR modulators and other pharmaceutical agents.[1][2] Its structural integrity is defined by the specific placement of the amino group at the 5-position and the 1-methylcyclopropyl moiety at the 3-position.

The primary challenge in generating this compound is the formation of its regioisomer, 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine , during the cyclization of


-ketonitriles with hydroxylamine.[1] This guide provides a definitive technical framework for differentiating these isomers using NMR spectroscopy, reaction kinetics, and chromatographic behavior, ensuring the regiochemical purity required for clinical-grade applications.

The Regioisomer Challenge: Synthetic Origin

The synthesis of amino-isoxazoles typically proceeds via the condensation of 3-(1-methylcyclopropyl)-3-oxopropanenitrile with hydroxylamine.[1] This reaction is governed by competing nucleophilic attacks, leading to two distinct isomers based on pH and temperature control.

The Pathways[3][4][5][6]
  • Target Pathway (Thermodynamic/Basic): Under basic conditions (pH > 8), hydroxylamine attacks the more electrophilic ketone carbonyl first. Subsequent cyclization yields the 5-amino-3-substituted isoxazole (Target).[1]

  • Isomer Pathway (Kinetic/Neutral-Acidic): Under neutral or slightly acidic conditions, or at lower temperatures, hydroxylamine may attack the nitrile (forming an amidoxime intermediate) or the ketone in a way that favors the 3-amino-5-substituted isoxazole (Regioisomer B).

Visualization: Synthesis & Isomerization Logic[1]

SynthesisPathways Start 3-(1-Methylcyclopropyl)- 3-oxopropanenitrile Cond_Basic Condition A: pH > 8, Heat (Reflux) Start->Cond_Basic Nucleophilic Attack on Ketone Cond_Acidic Condition B: pH 7-8, Low Temp Start->Cond_Acidic Attack on Nitrile (Amidoxime route) NH2OH + Hydroxylamine Target TARGET: 3-(1-Methylcyclopropyl)- 1,2-oxazol-5-amine (5-Amino-3-R) Cond_Basic->Target Cyclization Isomer REGIOISOMER: 5-(1-Methylcyclopropyl)- 1,2-oxazol-3-amine (3-Amino-5-R) Cond_Acidic->Isomer Cyclization

Figure 1: Divergent synthesis pathways dictated by pH and temperature, leading to the target 5-amino isomer or the 3-amino impurity.[1]

Analytical Differentiation Matrix

Distinguishing the 3-substituted-5-amine (Target) from the 5-substituted-3-amine (Isomer) requires looking beyond simple Mass Spectrometry, as both have identical molecular weights (


 g/mol ) and similar fragmentation patterns.[1]
NMR Spectroscopy: The Gold Standard

The electronic environment of the isoxazole ring protons and carbons provides the most reliable differentiation.

Proton NMR (

H NMR)

The chemical shift of the proton at position 4 (H-4) is the primary diagnostic marker.

  • Target (5-Amino): The amino group at position 5 acts as a strong electron donor (enamine-like character), significantly shielding the adjacent H-4.[1]

  • Isomer (3-Amino): The amino group at position 3 has less resonance interaction with the C4-C5 bond compared to the 5-amino isomer.[1] The H-4 is typically more deshielded.[1]

FeatureTarget: 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amineIsomer: 5-(1-Methylcyclopropyl)-1,2-oxazol-3-amine
H-4 Chemical Shift

4.9 – 5.2 ppm
(Singlet)

5.6 – 6.0 ppm
(Singlet)
Electronic Effect Shielded (Enamine-like)Deshielded (Amidine-like)
NOE Correlation H-4

Cyclopropyl protons (Strong)
H-4

Cyclopropyl protons (Strong)

Note: While NOE shows proximity in both (as H-4 is adjacent to the substituent in both cases), the chemical shift difference is definitive.

Carbon NMR (

C NMR)

The carbon bearing the amine group exhibits distinct shifts.

  • C-5 (Target): typically appears at 165–172 ppm .[1]

  • C-3 (Isomer): typically appears at 158–162 ppm .[1]

HMBC Correlations (Definitive Proof)

Heteronuclear Multiple Bond Correlation (HMBC) confirms the connectivity.

  • In the Target (3-R-5-NH

    
    ): 
    
    • The Cyclopropyl protons will show a correlation to C-3 (the carbon attached to the ring) and C-4 . They will NOT correlate to the carbon bearing the amine (C-5).

  • In the Isomer (3-NH

    
    -5-R): 
    
    • The Cyclopropyl protons will show a correlation to C-5 (the carbon attached to the ring) and C-4 . Crucially, this C-5 signal is the one not carrying the amine in this isomer? No, in the isomer, R is at 5. So R correlates to C-5.[1]

    • Differentiation: In the Target, the R-group correlates to a carbon (C-3) that is not the amine-bearing carbon. In the Isomer, the R-group correlates to a carbon (C-5) that is distinct from the amine-bearing carbon (C-3).[1][3] The chemical shift of the "R-coupled" carbon tells the story:

      • If R couples to a carbon at ~160 ppm (C-3, imine-like)

        
        Target .[1]
        
      • If R couples to a carbon at ~170 ppm (C-5, enamine-like)

        
        Isomer .[1]
        

Experimental Protocols

Protocol A: Rapid Chemical Differentiation (TLC/Staining)

While instrumental analysis is preferred, thin-layer chromatography (TLC) can provide a quick check during reaction monitoring.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate/Hexane (1:1).

  • Observation:

    • 5-Amino isoxazoles (Target) are generally more polar due to the fully conjugated enamine system capable of hydrogen bonding. They typically have a lower R

      
        than the 3-amino isomers.[1][3]
      
    • Staining: Ninhydrin stain is active for primary amines. Both will stain, but the 5-amino isomer often develops a distinct reddish/orange color rapidly upon heating, whereas 3-amino isomers may be slower or show different hues (yellowish).

Protocol B: Full Characterization Workflow

This workflow ensures self-validating identification.[1]

  • Isolation: Purify the crude reaction mixture via flash column chromatography (0-50% EtOAc in Hexanes).

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

      
      m).
      
    • Gradient: 5% to 95% ACN in Water (+0.1% Formic Acid).

    • Expectation: Isomers will have distinct retention times. The 5-amino target is often more polar (elutes earlier in RP-HPLC) than the 3-amino isomer.[1]

  • NMR Verification:

    • Dissolve ~5-10 mg in DMSO-d

      
       or CDCl
      
      
      
      .[1]
    • Acquire

      
      H NMR (min 16 scans).
      
    • Checkpoint: Look for the H-4 singlet.[1][2] If it is < 5.3 ppm, you likely have the Target. If > 5.5 ppm, suspect the Isomer.

  • Melting Point:

    • Target: High melting point (typically >100°C, often ~140-150°C for similar analogs).[3]

    • Isomer: Often lower melting point or oil.

    • Reference: 3-amino-5-methylisoxazole (Isomer analog) MP is ~60°C; 5-amino-3-methylisoxazole (Target analog) MP is ~80°C. Note: Trends vary by substituent bulk.[1]

Analytical Decision Tree

DecisionTree Sample Unknown Isoxazole Sample HNMR 1H NMR Analysis (Check H-4 Shift) Sample->HNMR Upfield Shift < 5.3 ppm (Shielded) HNMR->Upfield Enamine Character Downfield Shift > 5.5 ppm (Deshielded) HNMR->Downfield Imine Character CheckC13 Check 13C NMR (Amine Carbon) Upfield->CheckC13 IsomerConf IDENTIFIED ISOMER 5-(1-Methylcyclopropyl)-1,2-oxazol-3-amine Downfield->IsomerConf TargetConf CONFIRMED TARGET 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine CheckC13->TargetConf C-NH2 > 165 ppm CheckC13->IsomerConf C-NH2 < 162 ppm

Figure 2: Step-by-step logic for confirming regioisomer identity using NMR chemical shifts.

References

  • Regioselectivity in Isoxazole Synthesis: Johnson, L., et al.[4] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[4] Link

  • Comparative NMR Data: BenchChem Technical Support. "Aminoisoxazole: A Comparative Guide for Researchers." BenchChem, 2025.[3] Link

  • Mechanism of Hydroxylamine Condensation: Vörös, A., et al. "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine."[5] Organic & Biomolecular Chemistry, 2014.[5] Link

  • Compound Data (Target): PubChem. "3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (CID 55284695)."[1] Link

  • Related Pharmaceutical Intermediates (Lumacaftor): "Patent Review of Synthetic Routes... of CFTR-Modulator Drugs." Molecules, 2020. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

[1][2][3]

Executive Summary & Immediate Action

3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine (CAS: 95924-27-9) is a functionalized heterocyclic amine used primarily as a pharmaceutical intermediate.[1][2] Its disposal requires strict adherence to protocols governing nitrogenous heterocycles and strained ring systems .

Core Disposal Directive:

  • Primary Method: High-Temperature Incineration (Rotary Kiln) with secondary combustion chamber.[1][2]

  • Prohibited: Do NOT dispose of via sanitary sewer, trash, or standard landfill.

  • Immediate Hazard: The molecule contains both an isoxazole ring (N-O bond) and a cyclopropyl group (ring strain), classifying it as an energetic organic intermediate . It poses potential exothermic risks if mixed with strong oxidizers or acids.

Chemical Characterization & Hazard Profile

To ensure safe disposal, one must understand the why behind the protocols. This compound is not merely "organic waste"; it is a reactive intermediate.

Structural Hazard Analysis
  • Isoxazole Ring: The N-O bond is relatively weak and energy-rich.[2] Upon thermal decomposition, isoxazoles can release significant energy and nitrogen oxides (NOx).

  • Cyclopropyl Substituent: The 60° bond angles in the cyclopropyl ring create significant ring strain (~27.5 kcal/mol). This increases the heat of combustion compared to linear alkyl analogs.

  • Primary Amine: The -NH2 group renders the molecule basic and capable of forming salts with acids, often generating heat (exothermic neutralization).[2]

Physical & Waste Properties

Data estimated based on class-specific Structure-Activity Relationships (SAR) for substituted isoxazoles.[1][2]

PropertyDescription / ValueOperational Implication
Physical State Solid (Crystalline)Dust explosion hazard if finely divided.[1][2][3]
Acidity/Basicity Basic (pKa ~ 3-5 for isoxazolamines)Incompatible with strong acids in waste drums.[1][2]
Water Solubility ModeratePotential for leaching; do not landfill.
Combustibility Combustible Organic SolidHigh BTU value; suitable for fuel blending.
Reactivity Sensitive to OxidizersCRITICAL: Segregate from nitric acid/peroxides.

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste-stream accidents.[2]

Waste Segregation Logic

You must separate this compound based on its physical state and solvent matrix.

SegregationLogicStartWaste: 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amineStateCheckDetermine Physical StateStart->StateCheckSolidSOLID WASTE(Pure or Precipitate)StateCheck->Solid SolidLiquidLIQUID WASTE(Reaction Mixture/Mother Liquor)StateCheck->Liquid Liquid/SolutionSolidActionPack in HDPE DrumLabel: Toxic Solid OrganicSolid->SolidActionSolventCheckIdentify Solvent BaseLiquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, EtOAc, DMF)SolventCheck->NonHalogenatedAqueousAqueous Stream(Acidic/Basic)SolventCheck->AqueousHaloActionHalogenated Waste Stream(High Temp Incineration)Halogenated->HaloActionNonHaloActionFlammable Waste Stream(Fuel Blending)NonHalogenated->NonHaloActionAqActionAdjust pH to 6-9Then: Aqueous Waste DrumAqueous->AqAction

Figure 1: Waste Segregation Decision Tree. This logic prevents the formation of shock-sensitive crystals (in acidic aqueous waste) and ensures compliance with incineration parameters.[2]

Packaging Protocols
  • Solid Waste:

    • Use double-bagging (LDPE) inside a rigid outer container (Fiber or HDPE drum).[2]

    • Labeling: Must carry "Toxic" and "Irritant" GHS pictograms.

    • Why: Prevents dust generation and inhalation exposure for waste handlers.

  • Liquid Waste:

    • Container: HDPE or Glass (Amber). Avoid metal if the solution is acidic before neutralization.

    • Headspace: Leave 10% headspace to accommodate thermal expansion.

    • Compatibility Check: Verify no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the solvent waste container.

The Disposal Protocol (Operational Workflow)[2]

Method: High-Temperature Incineration

The only acceptable final destruction method for isoxazole derivatives is incineration.[2]

  • Mechanism: Thermal oxidation at >1000°C breaks the N-O and C-N bonds, converting the molecule into CO2, H2O, and N2 (with NOx scrubbing).

  • Facility Requirement: RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).[2]

Step-by-Step Procedure
  • Accumulation: Collect waste in a Satellite Accumulation Area (SAA) near the point of generation.

  • Characterization:

    • If the waste is a mixture, list all constituents (e.g., "Methanol 90%, 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine 5%, Water 5%").[1][2]

    • Self-Validating Step: Measure pH of liquid waste.[4] If pH < 4 or > 10, flag as "Corrosive" (D002) in addition to toxic.

  • Manifesting:

    • Assign appropriate waste codes (see Section 5).

    • Designate for "Incineration" or "Fuel Blending" (if high BTU solvent).

  • Transport: Transfer to 90-day storage area for pickup by licensed hauler.

Regulatory Framework & Compliance (USA/Global)

While 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine is not explicitly named on the EPA P-List or U-List, it is regulated under the "Cradle-to-Grave" responsibility of RCRA.[2]

Regulatory BodyClassificationCode/Standard
EPA (RCRA) Characteristic WasteD001 (Ignitable - if in solvent)D002 (Corrosive - if pH extreme)Not Listed (Solid pure substance, but treat as toxic)
DOT (Transport) Hazard ClassClass 6.1 (Toxic Substances) or Class 3 (Flammable Liquid - if in solution)
GHS Hazard CategoriesAcute Tox. 4 (Oral), Skin Corr.[1][2] 1B, Eye Dam. 1

Note: If the specific waste stream exhibits toxicity characteristic leaching (TCLP) for other solvents (e.g., Pyridine, Benzene), additional codes (D038, D018) apply.[2]

Emergency Contingencies: Spill Response

In the event of a spill, the priority is protecting personnel from the corrosive/irritant nature of the amine.

SpillResponseAlert1. SPILL DETECTEDAlert PersonnelPPE2. DON PPE(Nitrile Gloves, Goggles,Lab Coat, N95/Respirator)Alert->PPEContain3. CONTAINMENTDyke with absorbent pillowsPPE->ContainNeutralize4. ABSORB/NEUTRALIZEUse Vermiculite orAmine-Safe AbsorbentContain->NeutralizeDispose5. DISPOSALScoop into HazWaste BagLabel as HazardousNeutralize->Dispose

Figure 2: Emergency Spill Response Workflow.

Specific Neutralization:

  • Do NOT use strong acids to neutralize a spill of this solid; it may generate heat.

  • Use inert absorbents (Vermiculite, Sand) or commercial "Organic Base" spill kits.

  • Wash the area with a mild detergent and water after bulk removal; collect the rinsate as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273." EPA.gov. [Link][2]

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine."[2] PubChem. [Link][2]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link][2]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.